Forigerimod
Description
Structure
2D Structure
Properties
CAS No. |
497156-60-2 |
|---|---|
Molecular Formula |
C117H181N34O32PS |
Molecular Weight |
2638.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S,5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-8-carbamimidamido-3,4-dioxo-2-(phosphonoamino)octoxy]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H181N34O32PS/c1-9-64(5)94(148-99(163)75(120)24-18-47-128-115(121)122)112(176)144-85(56-71-57-127-62-132-71)106(170)139-80(44-51-185-8)103(167)147-93(63(3)4)110(174)143-83(54-69-32-38-73(154)39-33-69)105(169)146-87(60-152)108(172)138-78(25-14-16-45-118)101(165)137-76(27-19-48-129-116(123)124)96(160)97(161)88(150-184(180,181)182)61-183-133-59-91(157)135-81(26-15-17-46-119)113(177)151-50-21-29-89(151)109(173)140-77(28-20-49-130-117(125)126)100(164)131-58-90(156)136-82(53-68-30-36-72(153)37-31-68)104(168)134-66(7)98(162)142-84(52-67-22-12-11-13-23-67)107(171)149-95(65(6)10-2)111(175)141-79(42-43-92(158)159)102(166)145-86(114(178)179)55-70-34-40-74(155)41-35-70/h11-13,22-23,30-41,57,62-66,75-89,93-95,133,152-155H,9-10,14-21,24-29,42-56,58-61,118-120H2,1-8H3,(H,127,132)(H,131,164)(H,134,168)(H,135,157)(H,136,156)(H,137,165)(H,138,172)(H,139,170)(H,140,173)(H,141,175)(H,142,162)(H,143,174)(H,144,176)(H,145,166)(H,146,169)(H,147,167)(H,148,163)(H,149,171)(H,158,159)(H,178,179)(H4,121,122,128)(H4,123,124,129)(H4,125,126,130)(H3,150,180,181,182)/t64-,65-,66-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1 |
InChI Key |
LSLBZWAEEUGETG-GGVFYUGVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C(=O)[C@H](CONCC(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NP(=O)(O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C(=O)C(CONCC(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NP(=O)(O)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Forigerimod: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod, also known as P140 or Lupuzor™, is a synthetic 21-amino acid phosphopeptide under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[1][2][3] It is a fragment of the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) corresponding to amino acids 131-151, with a critical phosphorylation at serine 140.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, a detailed description of its synthesis, and an in-depth exploration of its mechanism of action.
Chemical Structure
This compound is a linear peptide with the following amino acid sequence: Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-pSer-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr. The key modification is the phosphorylation of the serine residue at position 140.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁₇H₁₈₁N₃₄O₃₂PS | PubChem |
| IUPAC Name | (4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S,5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-8-carbamimidamido-3,4-dioxo-2-(phosphonoamino)octoxy]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | PubChem |
| SMILES String | CC--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | PubChem |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] This standard method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of a phosphopeptide like this compound requires a specific strategy for the incorporation of the phosphorylated serine residue.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol is a representative example based on established methods for phosphopeptide synthesis.
1. Resin Preparation:
-
A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
2. First Amino Acid Coupling:
-
The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the resin.
3. Peptide Chain Elongation (Iterative Cycles):
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove excess reagents.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus. This cycle is repeated for each amino acid in the sequence.
4. Incorporation of Phosphoserine:
-
For the introduction of phosphoserine at position 140, a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, is used during the corresponding coupling step. The benzyl (Bzl) group protects the phosphate moiety during synthesis.
5. Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the phosphate) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers.
6. Purification and Characterization:
-
The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[4]
Mechanism of Action
This compound exerts its immunomodulatory effects by targeting chaperone-mediated autophagy (CMA), a cellular process responsible for the selective degradation of cytosolic proteins in lysosomes.
Chaperone-Mediated Autophagy (CMA)
CMA involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein), also known as HSPA8.[5][6] The Hsc70-substrate complex then binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and translocates the substrate into the lysosome for degradation.[6]
This compound's Interaction with the CMA Pathway
This compound has been shown to bind to the HSPA8/HSC70 chaperone protein.[5] This interaction is believed to interfere with the normal function of Hsc70 in the CMA pathway, leading to the inhibition of autophagy.[2] In autoimmune diseases like SLE, T lymphocytes can be hyperactivated, and CMA is thought to be abnormally enhanced in these cells.[1] By inhibiting this overactive CMA, this compound can modulate the activation of auto-reactive T-cells, thereby reducing the autoimmune response.[1][7]
The downstream effects of this modulation include the depletion of hyperactivated autoreactive T and B cells, restoration of normal immune homeostasis, and a reduction in the production of pro-inflammatory mediators.[5]
Quantitative Data
While specific binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for T-cell proliferation are not consistently reported in publicly available literature, clinical trials have provided qualitative and some quantitative evidence of this compound's efficacy.
Table 2: Summary of Key In Vivo and Clinical Findings
| Parameter | Observation | Study Type | Source |
| T-cell Modulation | Modulates the activation of auto-reactive T-cells. | Preclinical/Clinical | [1][7] |
| Autophagy Inhibition | Potently inhibits autophagy. | In vitro/In vivo | [2] |
| SLE Clinical Trials | Met its primary efficacy endpoint in Phase IIb trials for SLE. | Clinical Trial | [1] |
| Administration | Administered subcutaneously at a dose of 200 mcg. | Clinical Trial | [7] |
Experimental Protocols for Efficacy Assessment
1. HSPA8/HSC70 Binding Assay:
-
Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) could be employed to determine the binding affinity (Kd) of this compound to purified HSPA8/HSC70 protein.
-
Procedure Outline (SPR):
-
Immobilize recombinant HSPA8/HSC70 onto a sensor chip.
-
Flow different concentrations of this compound over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound this compound.
-
Analyze the association and dissociation kinetics to calculate the Kd.
-
2. T-Cell Proliferation Assay:
-
Method: A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.
-
Procedure Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients.
-
Label the cells with CFSE.
-
Stimulate the T-cells with a mitogen (e.g., PHA) or a specific antigen in the presence of varying concentrations of this compound.
-
After a period of incubation (typically 3-5 days), analyze the CFSE fluorescence of the cells by flow cytometry.
-
Proliferating cells will show a stepwise dilution of the CFSE dye. The IC50 can be calculated as the concentration of this compound that inhibits T-cell proliferation by 50%.
-
3. Autophagy Flux Assay:
-
Method: Monitoring the degradation of an autophagy substrate like LC3-II.
-
Procedure Outline:
-
Culture a relevant cell line (e.g., T-lymphocytes).
-
Treat the cells with this compound at various concentrations.
-
In a parallel set of experiments, treat cells with an autophagy inhibitor (e.g., bafilomycin A1) to block the final degradation step.
-
Lyse the cells and perform a Western blot to detect the levels of LC3-II.
-
An accumulation of LC3-II in the presence of this compound compared to the control would indicate an inhibition of autophagy flux.
-
Conclusion
This compound represents a promising therapeutic candidate for autoimmune diseases, with a well-defined chemical structure and a novel mechanism of action. Its synthesis via solid-phase peptide chemistry is a well-established and scalable process. The immunomodulatory effects of this compound are attributed to its ability to inhibit chaperone-mediated autophagy by binding to HSPA8/HSC70, thereby dampening the activity of auto-reactive T-cells. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative phosphopeptide.
References
- 1. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound acetate by Immupharma for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP): Likelihood of Approval [pharmaceutical-technology.com]
- 4. mdpi.com [mdpi.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Multiple regulatory mechanisms, functions and therapeutic potential of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
Forigerimod: A Technical Deep Dive into its Discovery and Development for Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forigerimod, a novel immunomodulatory peptide, represents a targeted therapeutic approach for Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound. It is designed to be a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation of this compound and its journey from a conceptual therapeutic agent to a clinical candidate. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.
Introduction to this compound
This compound, also known as Lupuzor™ or P140, is a 21-amino acid synthetic peptide derived from the human U1 small nuclear ribonucleoprotein (snRNP) 70kDa protein (amino acids 131-151), with a crucial phosphorylation at serine 140.[1] It is being developed as a first-in-class treatment for SLE, a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies.[2][3] this compound's unique mechanism of action sets it apart from broader immunosuppressants, offering a more targeted modulation of the autoimmune response.[3][4]
Mechanism of Action
This compound exerts its immunomodulatory effects by targeting autoreactive T cells and B cells through a novel mechanism involving the inhibition of chaperone-mediated autophagy (CMA).[2][5]
2.1. Binding to HSPA8/HSC70
The primary molecular target of this compound is the Heat Shock Cognate 71 kDa protein (HSC70), also known as HSPA8.[2] this compound binds to HSC70, a constitutively expressed molecular chaperone involved in protein quality control and folding.
2.2. Inhibition of Chaperone-Mediated Autophagy (CMA)
By binding to HSC70, this compound disrupts the normal function of the CMA pathway.[2][5] CMA is a selective process for the degradation of cytosolic proteins in lysosomes. In SLE, CMA is often hyperactivated in lymphocytes.[5] this compound's inhibition of this pathway leads to several downstream effects that dampen the autoimmune response.[2]
2.3. Modulation of Antigen Presentation
A key consequence of CMA inhibition by this compound is the reduced expression of MHC class II molecules on the surface of antigen-presenting cells (APCs).[2] This, in turn, impairs the presentation of autoantigens to autoreactive CD4+ T cells, a critical step in the activation of the autoimmune cascade.
2.4. Depletion of Autoreactive Lymphocytes
The modulation of T cell activation ultimately leads to the depletion of hyper-activated autoreactive T and B cells, restoring a more balanced immune state.[2] This targeted approach avoids the broad immunosuppression associated with many current SLE therapies.
Signaling Pathway Diagram
Preclinical and Clinical Development
This compound has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.
Preclinical Studies
Preclinical studies in lupus-prone mouse models (MRL/lpr) demonstrated that this compound (P140) could significantly reduce disease activity, including a reduction in autoantibody levels and an improvement in kidney pathology. These studies were instrumental in elucidating the drug's mechanism of action.
Quantitative Preclinical Data
| Parameter | Value | Assay |
| HSC70 Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance / ELISA |
| In vitro T-cell Proliferation (IC50) | Data not publicly available | [³H]-thymidine incorporation / CFSE dilution |
| In vitro Cytokine Secretion (IC50) | Data not publicly available | ELISA / Multiplex bead array |
Clinical Trials
This compound has progressed through Phase I, IIa, IIb, and III clinical trials for the treatment of SLE.[3]
Phase IIb Clinical Trial Data
A randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of this compound (P140 peptide in trehalose) and Lupuzor (P140 peptide in mannitol) in patients with SLE.[5]
| Endpoint | This compound (P140 in trehalose) | Placebo | Lupuzor (P140 in mannitol) |
| Number of Patients | 92 | 92 | 50 |
| Treatment Duration | 6 months | 6 months | 3 months |
| Responder Rate (SRI) | 34% | 40% | 62% |
| Dropout Rate | 22% | 23% | 5% |
| Serious Adverse Events | 10% | 14% | 6% |
Data from a 2012 ACR/ARHP Annual Meeting abstract.[5] The trehalose formulation (this compound) was found to be ineffective, potentially due to trehalose's autophagy-inducing properties which would counteract the mechanism of P140.[5]
Phase III Clinical Trial (NCT02504645)
A pivotal Phase III trial evaluated the efficacy and safety of a 200-mcg dose of Lupuzor™ plus standard of care in patients with SLE.[6] The primary endpoint was the SLE Responder Index (SRI-4) at 52 weeks. The trial did not meet its primary endpoint, with a high placebo response rate cited as a contributing factor.[4] However, in a sub-group of patients with anti-dsDNA autoantibodies, a higher proportion of patients receiving Lupuzor achieved a clinical response compared to placebo (61.5% vs 47.3%).[7]
Experimental Protocols
This section provides representative, detailed methodologies for key experiments relevant to the development of this compound. These protocols are based on standard laboratory procedures and published literature in the field.
In Vitro T-Cell Proliferation Assay
This assay is used to assess the effect of this compound on the proliferation of T cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: (Optional) Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM.
-
Cell Culture: Plate the CFSE-labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Stimulation: Stimulate the T cells with anti-CD3/anti-CD28 antibodies or a relevant autoantigen.
-
Treatment: Add this compound at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Cytokine Production Measurement by ELISA
This protocol is for quantifying the effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Culture PBMCs or isolated T cells as described in the proliferation assay and treat with this compound.
-
Supernatant Collection: After the desired incubation period (e.g., 24-72 hours), centrifuge the plates and collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Chaperone-Mediated Autophagy (CMA) Inhibition Assay
This assay assesses the direct impact of this compound on CMA activity.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from cultured cells or animal tissue using differential centrifugation and a density gradient.
-
In Vitro CMA Reaction:
-
Prepare a reaction mixture containing isolated lysosomes, a CMA substrate protein (e.g., GAPDH), ATP, and an ATP-regenerating system.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C.
-
-
Protease Protection Assay:
-
After incubation, treat the samples with a protease (e.g., proteinase K) to degrade any substrate that has not been imported into the lysosomes.
-
Stop the protease digestion.
-
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against the CMA substrate. The amount of protected substrate is indicative of CMA activity.
Experimental Workflow Diagram
Conclusion
This compound is a promising, first-in-class immunomodulatory peptide with a novel mechanism of action for the treatment of SLE. Its ability to selectively target autoreactive lymphocytes by inhibiting chaperone-mediated autophagy offers a more targeted therapeutic strategy compared to conventional immunosuppressants. While the Phase III clinical trial did not meet its primary endpoint in the overall population, promising signals in a biomarker-defined subgroup warrant further investigation. The comprehensive data and methodologies presented in this technical guide provide a solid foundation for future research and development in the field of autoimmune disease therapeutics.
References
- 1. stemcell.com [stemcell.com]
- 2. scispace.com [scispace.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
Forigerimod: A Technical Guide to a Novel CD4 T-Cell Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forigerimod (also known as P140, Lupuzor™, and IPP-201101) is an investigational immunomodulatory agent that represents a novel approach to the treatment of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). It is a 21-amino acid synthetic peptide derived from the human spliceosomal U1 small nuclear ribonucleoprotein 70kDa (U1-70k) protein, with a strategic phosphorylation at serine 140. This compound's unique mechanism of action centers on the modulation of CD4+ T-cell activity through the inhibition of chaperone-mediated autophagy (CMA). This technical guide provides an in-depth overview of this compound, including its molecular mechanism, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and tissue damage. CD4+ T-cells play a pivotal role in the pathogenesis of SLE by providing help to autoreactive B cells, promoting inflammation, and contributing to organ damage. Current treatments for SLE often involve broad immunosuppression, which can lead to significant side effects.
This compound offers a more targeted approach by modulating the activation of auto-reactive T-cells without inducing widespread immunosuppression.[1] Its development has progressed through Phase III clinical trials, demonstrating a favorable safety profile and promising efficacy in subsets of SLE patients.[1][2]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for soluble cytosolic proteins. In the context of SLE, CMA is aberrantly upregulated in lymphocytes.
The proposed signaling pathway for this compound is as follows:
-
Cellular Uptake: this compound enters antigen-presenting cells (APCs), such as B-cells, through a clathrin-dependent endo-lysosomal pathway.
-
Inhibition of Chaperone-Mediated Autophagy (CMA): Inside the cell, this compound disrupts the normal function of CMA. This process is crucial for the degradation and recycling of cellular proteins.
-
Reduced Antigen Processing and Presentation: By inhibiting CMA, this compound leads to a decrease in the processing of self-antigens and their subsequent presentation on Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs.
-
Modulation of CD4+ T-Cell Activation: The reduced presentation of self-antigens to autoreactive CD4+ T-cells leads to their hypo-responsiveness. This modulation of T-cell activation is a key step in dampening the autoimmune response.
-
Potential Role as an Altered Peptide Ligand: It has also been suggested that this compound may act as an altered peptide ligand for the T-cell receptor (TCR), further contributing to the restoration of immune tolerance.[3]
Preclinical Data
Preclinical studies in the MRL/lpr mouse model of lupus have been instrumental in elucidating the mechanism of action and therapeutic potential of this compound.
MRL/lpr Mouse Model Studies
-
Treatment Protocol: Female MRL/lpr mice are typically treated with this compound (e.g., 100 µ g/mouse , intraperitoneally) starting at an age when disease manifestations begin to appear (e.g., 8-10 weeks of age) and continued for several weeks.[2] Control groups receive a saline vehicle.
-
Key Findings:
-
Reduced Proteinuria: this compound treatment significantly reduces the development of proteinuria, a hallmark of lupus nephritis.
-
Decreased Lymphadenopathy and Splenomegaly: A notable reduction in the size of lymph nodes and spleens is observed in treated mice, indicating a decrease in lymphocyte proliferation.
-
Reduced Autoantibody Levels: this compound treatment leads to a decrease in the titers of anti-dsDNA and anti-cardiolipin antibodies.
-
Improved Survival: Treated mice exhibit a significant improvement in overall survival compared to control animals.
-
Correction of Autophagy Defects: Studies have shown that this compound normalizes the dysregulated autophagy processes observed in the salivary glands of MRL/lpr mice.[2]
-
Clinical Data
This compound has undergone several clinical trials in patients with SLE. The data from Phase IIb and Phase III studies have provided valuable insights into its efficacy and safety.
Phase IIb Clinical Trial
A randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of this compound in patients with moderate to severe SLE.[3]
Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial of this compound (Lupuzor™) in SLE Patients
| Endpoint | This compound (200 µg every 4 weeks) + Standard of Care | Placebo + Standard of Care | p-value |
| SLE Responder Index (SRI) Response at Week 12 | |||
| Intent-to-Treat (ITT) Population | 53.1% | 36.2% | <0.05 |
| Patients with Clinical SLEDAI-2K ≥ 6 | 62% | 39% | 0.016 |
| SLE Responder Index (SRI) Response at Week 24 | |||
| Intent-to-Treat (ITT) Population | 59.2% | 53.1% | Not Statistically Significant |
SRI response is a composite endpoint defined as a ≥4-point reduction in the SELENA-SLEDAI score, no new BILAG A or ≤1 new BILAG B organ domain score, and no worsening (<0.3-point increase) in Physician's Global Assessment.[4]
Phase III Clinical Trial
A pivotal Phase III trial was conducted to further evaluate the efficacy and safety of this compound in a larger SLE patient population.[5][6] The trial was a 52-week, randomized, double-blind, placebo-controlled study.[6] An open-label extension study also provided long-term safety and efficacy data.[3]
Table 2: Efficacy Data from the Phase III Open-Label Extension Study of this compound (Lupuzor™)
| Endpoint (at 24 weeks) | Responder Rate |
| Clinical SLEDAI-2K Score of 0 | 32% |
| Reduction in Clinical SLEDAI-2K Score of ≥ 4 points | 36% |
Further analysis of the Phase III data revealed that in the European cohort of patients who were anti-dsDNA autoantibody positive, this compound showed a statistically significant reduction in disease activity compared to placebo (71.1% vs 48.8%, p=0.0218).
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound.
Chaperone-Mediated Autophagy (CMA) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on CMA.
Objective: To determine if this compound inhibits the lysosomal degradation of a CMA-specific substrate.
Materials:
-
Isolated lysosomes from cultured cells (e.g., B-lymphocytes) or animal tissue.
-
Recombinant CMA substrate protein (e.g., GAPDH).
-
This compound (P140 peptide).
-
Protease inhibitors.
-
Western blotting reagents.
Procedure:
-
Isolate Lysosomes: Isolate intact lysosomes from the cells or tissues of interest using a lysosome enrichment kit.
-
Pre-incubation: Incubate the isolated lysosomes with or without this compound at a predetermined concentration for a specified time.
-
Substrate Addition: Add the recombinant CMA substrate to the lysosome suspensions.
-
Incubation: Incubate the mixture to allow for substrate uptake and degradation.
-
Protease Treatment: Treat a subset of samples with proteases to degrade any substrate that has not been internalized into the lysosomes.
-
Lysis and Western Blotting: Lyse the lysosomes and analyze the amount of the CMA substrate by Western blotting. A higher amount of the substrate in the this compound-treated samples compared to the untreated controls indicates inhibition of CMA.
Flow Cytometry Analysis of CD4+ T-Cell Subsets
Objective: To evaluate the effect of this compound on the frequency and phenotype of CD4+ T-cell subsets (e.g., Th1, Th2, Th17, Treg).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from SLE patients or healthy controls.
-
Fluorescently conjugated antibodies against CD3, CD4, and markers for T-cell subsets (e.g., CXCR3 for Th1, CCR4 for Th2, CCR6 for Th17, CD25 and FoxP3 for Tregs).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from blood samples using density gradient centrifugation.
-
Cell Culture (Optional): Culture PBMCs in the presence or absence of this compound and with appropriate stimulation (e.g., anti-CD3/CD28).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (CD3, CD4, CXCR3, CCR4, CCR6, CD25).
-
Fixation and Permeabilization: Fix and permeabilize the cells for intracellular staining.
-
Intracellular Staining: Stain for intracellular markers, such as the transcription factor FoxP3 for Treg identification.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of different CD4+ T-cell subsets in the this compound-treated versus untreated samples.
Impact on Cytokine Profile
While direct quantitative data on this compound's effect on specific cytokine levels from clinical trials is limited, its mechanism of action suggests a modulation of the pro-inflammatory cytokine milieu characteristic of SLE. In SLE, there is typically an overproduction of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[7][8] By dampening the activation of autoreactive Th1 and Th17 cells, which are major producers of IFN-γ and IL-17 respectively, this compound is expected to lead to a reduction in these pro-inflammatory cytokines. Furthermore, by potentially promoting a shift towards a more regulatory T-cell (Treg) phenotype, it may enhance the production of anti-inflammatory cytokines like IL-10.
Conclusion
This compound is a promising, first-in-class CD4 T-cell modulator with a novel mechanism of action targeting chaperone-mediated autophagy. Preclinical and clinical data have demonstrated its potential to safely and effectively treat SLE by restoring immune tolerance without causing broad immunosuppression. Further research and ongoing clinical development will continue to delineate its full therapeutic potential and place in the management of autoimmune diseases. The detailed understanding of its molecular interactions and the development of robust experimental protocols are crucial for advancing this and similar targeted therapies.
References
- 1. simbecorion.com [simbecorion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Primary endpoint successfully met from the open label extension study evaluating safety and tolerability from the Pivotal Phase III trial of Lupuzor™ in patients with Systemic Lupus Erythematosus (“Lupus”) – ImmuPharma PLC [immupharma.co.uk]
- 4. Novel Evidence-Based Systemic Lupus Erythematosus Responder Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 6. ImmuPharma, Simbec-Orion to execute Phase III trial of Lupuzor to treat Lupus - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Association of interferon gamma, tumor necrosis factor alpha and interleukin 6 serum levels with systemic lupus erythematosus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of serum IL-6, IL-10 and TNF-α levels in patients with systemic lupus erythematosus and their clinical value - PMC [pmc.ncbi.nlm.nih.gov]
Forigerimod's Inhibition of Chaperone-Mediated Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forigerimod, a synthetic phosphopeptide also known as P140, has emerged as a potent and specific inhibitor of chaperone-mediated autophagy (CMA). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's inhibitory action on this selective autophagy pathway. It details the key interactions of this compound with cellular machinery, its impact on lysosomal function, and the downstream consequences for antigen presentation. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the fields of autophagy, immunology, and drug development.
Introduction to this compound and Chaperone-Mediated Autophagy
This compound (IPP-201101) is a 21-amino-acid synthetic phosphopeptide derived from a spliceosomal protein U1-70K, with a critical phosphorylation at serine 140.[1][2] It functions as a CD4 T-cell modulator and has shown promise in the context of autoimmune diseases, particularly systemic lupus erythematosus (SLE).[1][3] A key aspect of its mechanism of action is its ability to potently inhibit autophagy.[1]
Chaperone-mediated autophagy (CMA) is a highly selective process for the degradation of specific cytosolic proteins in lysosomes. Substrate proteins containing a KFERQ-like motif are recognized by the chaperone HSPA8 (also known as HSC70), which then delivers them to the lysosomal membrane. The substrate protein subsequently binds to the lysosome-associated membrane protein type 2A (LAMP2A), leading to its unfolding and translocation into the lysosomal lumen for degradation. CMA plays a crucial role in cellular homeostasis, and its dysregulation has been implicated in various diseases.
Mechanism of Action: this compound as a CMA Inhibitor
This compound exerts its inhibitory effect on CMA through a multi-step process that targets key components of the CMA machinery.
2.1. Cellular Uptake and Lysosomal Accumulation
This compound enters cells, specifically B lymphocytes in the context of lupus models, via a clathrin-dependent endo-lysosomal pathway.[2] Following internalization, it accumulates within the lysosomal lumen, the primary site of CMA activity.[2]
2.2. Interaction with HSPA8 and Disruption of the HSC70/HSP90 Complex
The primary intracellular target of this compound is the chaperone protein HSPA8 (HSC70).[4][5] this compound directly interacts with HSPA8, which is found in both the cytoplasm and the nucleus.[4] This interaction is crucial for its inhibitory effect. The binding of this compound to HSPA8 is thought to alter its conformation and function, leading to the disruption of the integrity of the HSC70/HSP90 heterocomplex.[2] This chaperone complex is vital for the proper folding and function of numerous client proteins, including those involved in the CMA pathway.
2.3. Destabilization of LAMP2A and Inhibition of Substrate Translocation
The disruption of the HSC70/HSP90 complex has a direct downstream effect on the stability of LAMP2A, the lysosomal receptor for CMA substrates. The loss of proper chaperoning by the HSC70/HSP90 complex leads to the destabilization and subsequent degradation of LAMP2A at the lysosomal membrane.[2] The reduction in LAMP2A levels effectively blocks the translocation of CMA substrates into the lysosome, thereby inhibiting the entire pathway.
2.4. Impact on Autophagic Flux
Studies in MRL/lpr lupus-prone mice have shown that treatment with P140 (this compound) leads to a reduction in autophagic flux in B cells.[2] This is evidenced by the accumulation of autophagy markers such as LC3-II and p62/SQSTM1, indicating a blockage in the degradation phase of autophagy.
Quantitative Data
While extensive quantitative data on the direct inhibition of CMA by this compound is still emerging, the following table summarizes the available information. Further research is needed to establish precise IC50 values and binding affinities.
| Parameter | Value/Observation | Cell/System Type | Reference |
| This compound (P140) Dosage (in vivo) | 100 µg in 100 µL saline per mouse (intravenous) | MRL/lpr mice | [4] |
| Effect on LAMP2A Levels | Down-regulated after P140 treatment | MRL/lpr B cells | [2] |
| Effect on HSPA8 (HSC70) Levels | Down-regulated after P140 treatment | MRL/lpr B cells | [2] |
| Effect on Autophagic Flux | Reduced, indicated by increased LC3-II and p62 levels | MRL/lpr B cells | [2] |
Experimental Protocols
4.1. Assessment of CMA Activity using a Photoactivatable Reporter
This protocol is adapted from methodologies used to study CMA activity in fibroblasts.[2]
-
Cell Culture and Transfection: Culture fibroblasts in DMEM supplemented with 10% FBS. Transfect cells with a plasmid encoding a photoactivatable CMA reporter (e.g., KFERQ-PAmCherry).
-
This compound Treatment: Treat the transfected cells with the desired concentration of this compound for a specified duration (e.g., 24 hours).
-
Photoactivation: Use a confocal microscope with a 405 nm laser to photoactivate a region of interest within the cytoplasm of a cell expressing the reporter.
-
Image Acquisition: Acquire images in the red fluorescent channel at regular intervals (e.g., every 30 minutes) for several hours to track the degradation of the photoactivated reporter.
-
Data Analysis: Quantify the fluorescence intensity of the photoactivated region over time. A slower decay in fluorescence in this compound-treated cells compared to control cells indicates inhibition of CMA.
4.2. Co-Immunoprecipitation of this compound (P140) and HSPA8
This protocol provides a general framework for co-immunoprecipitation to demonstrate the interaction between this compound and HSPA8.[6][7][8]
-
Cell Lysis: Lyse cells treated with biotinylated this compound with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-biotin antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an anti-HSPA8 antibody to detect the co-immunoprecipitated HSPA8.
4.3. Western Blot Analysis of Autophagy Markers
This protocol outlines the steps for detecting changes in LC3-II and p62 levels following this compound treatment.
-
Sample Preparation: Lyse cells treated with or without this compound in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels in this compound-treated cells is indicative of autophagy inhibition.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular events in this compound-mediated inhibition of CMA.
References
- 1. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 2. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 3. This compound - ImmuPharma - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Forigerimod's Therapeutic Potential in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod, also known as Lupuzor™ or P140, is a novel immunomodulatory peptide under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of this compound's mechanism of action, and its effects in preclinical autoimmune disease models, with a focus on quantitative data and detailed experimental methodologies. This compound is a 21-amino-acid synthetic peptide derived from the human spliceosomal U1-70k small nuclear ribonucleoprotein (snRNP), with a phosphorylation at the serine 140 residue.[1][2] Its unique mechanism of action, which targets autoreactive T-cells without broad immunosuppression, represents a promising therapeutic strategy for a range of autoimmune conditions.[3]
Mechanism of Action: Targeting Chaperone-Mediated Autophagy
This compound's primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes. The peptide interacts with the heat shock cognate 71 kDa protein (Hsc70), also known as HSPA8, a key component of the CMA pathway.[4][5] This interaction is believed to interfere with the aberrant antigen presentation by autoreactive B cells.
In autoimmune diseases like SLE, there is an overexpression of Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells, leading to the persistent activation of autoreactive T helper cells. This compound, by modulating CMA, is thought to reduce the surface expression of these MHC class II molecules, thereby dampening the activation of pathogenic T cells. This targeted approach is designed to selectively eliminate hyperactivated autoreactive T and B lymphocytes, restoring immune homeostasis without causing systemic immunosuppression.
Below is a diagram illustrating the proposed signaling pathway of this compound's interaction with the chaperone-mediated autophagy machinery.
Efficacy in Preclinical Autoimmune Disease Models
The MRL/lpr mouse is a widely used spontaneous model of lupus, developing a disease that closely mimics human SLE, including the production of autoantibodies, such as anti-double-stranded DNA (anti-dsDNA) antibodies, and the development of severe lupus nephritis characterized by proteinuria.
Modulation of T-Cell Subsets
A critical aspect of this compound's immunomodulatory effect is its influence on the balance of CD4+ T helper (Th) cell subsets. In autoimmune diseases, there is often a dysregulation of these subsets, with a preponderance of pro-inflammatory Th1 and Th17 cells and a deficit in regulatory T cells (Tregs). Studies in MRL/lpr mice have shown an imbalance in the Treg/Th17 ratio.[7][8][9] this compound is expected to restore this balance by reducing the populations of pathogenic Th1 and Th17 cells and potentially promoting the function of Tregs.
The diagram below illustrates a typical experimental workflow for assessing the effect of this compound on T-cell populations in the MRL/lpr mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with dsDNA-anti-dsDNA antibody complexes extends survival, decreases anti-dsDNA antibody production and reduces severity of nephritis in MRLlpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. HSPA8 Chaperone Complex Drives Chaperone-Mediated Autophagy Regulation in Acute Promyelocytic Leukemia Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Treg/Th17 balance in MRL/lpr mice by Jianpi-Zishen Formula via modulation of DNMT1-mediated Foxp3 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promotion of Treg/Th17 balance in MRL/lpr mice by Jianpi-Zishen Formula via modulation of DNMT1-mediated Foxp3 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Forigerimod Peptide: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod, also known as P140, is a synthetic 21-mer phosphopeptide derived from the human U1 small nuclear ribonucleoprotein (snRNP) 70kDa protein (amino acid sequence 131-151 with a phosphorylation at serine 140).[1] It is an immunomodulatory agent that has been investigated primarily for the treatment of systemic lupus erythematosus (SLE).[1][2] this compound's unique mechanism of action centers on its ability to modulate the adaptive immune response by targeting chaperone-mediated autophagy (CMA), a key cellular process in antigen presentation. This technical guide provides an in-depth overview of the biochemical properties of this compound, its molecular interactions, and the experimental protocols used to characterize its activity.
Physicochemical Properties
This compound is a water-soluble peptide with the following molecular characteristics:
| Property | Value |
| Molecular Formula | C117H181N34O32PS |
| Molecular Weight | 2638.9 g/mol |
| Amino Acid Sequence | Arg-Ile-His-Met-Val-Tyr-Ser(PO3H2)-Lys-Arg-Ser-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr |
Mechanism of Action: Targeting Chaperone-Mediated Autophagy
This compound exerts its immunomodulatory effects by specifically targeting the constitutively expressed heat shock cognate 70 kDa protein (HSC70 or HSPA8).[3] This interaction leads to the inhibition of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes.[4]
The proposed mechanism of action can be summarized in the following steps:
-
Cellular Uptake: this compound enters antigen-presenting cells (APCs), such as B cells, via a clathrin-dependent endo-lysosomal pathway.[4][5]
-
Lysosomal Accumulation: Following uptake, the peptide accumulates within the lysosomal lumen.[4]
-
Interaction with HSC70: Inside the lysosome, this compound binds to HSC70. While a precise dissociation constant (Kd) has not been definitively reported in the reviewed literature, surface plasmon resonance (SPR) analyses indicate a binding affinity in the micromolar (µM) range.[3]
-
Inhibition of Chaperone-Mediated Autophagy (CMA): The binding of this compound to HSC70 is thought to disrupt the integrity of the HSC70/Hsp90 heterocomplex. This disruption leads to the destabilization of the lysosome-associated membrane protein 2A (LAMP-2A), a critical receptor for CMA.[4]
-
Impaired Antigen Processing and Presentation: The inhibition of CMA impairs the processing of endogenous antigens and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules within the lysosome.[5][6]
-
Modulation of T-Cell Activation: The reduced presentation of self-antigens by MHC class II molecules on the surface of APCs leads to a decrease in the activation of autoreactive CD4+ T cells, thereby ameliorating the autoimmune response characteristic of diseases like SLE.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its investigation.
Caption: Mechanism of action of this compound in an antigen-presenting cell.
Caption: General experimental workflow for characterizing this compound.
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| Binding Affinity to HSC70 | Surface Plasmon Resonance (SPR) | Micromolar (µM) range | [3] |
| Inhibition of Autophagy | Western Blot for MAP1LC3B-II | Dose-dependent decrease in autophagic flux | [4] |
| Effect on MHC Class II Expression | Flow Cytometry | Down-regulation of surface MHC Class II molecules | [5][6] |
| T-Cell Activation | In vitro co-culture assays | Reduced proliferation and cytokine secretion of autoreactive T-cells | [6] |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for assessing the binding of this compound to HSC70. Specific parameters may need optimization.
-
Immobilization of HSC70:
-
Recombinant HSC70 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
HSC70 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A series of this compound concentrations (e.g., 0.1 µM to 50 µM) are prepared in a running buffer (e.g., HBS-EP).
-
Each concentration is injected over the HSC70-immobilized surface and a reference flow cell.
-
Association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the reference channel signal.
-
The equilibrium dissociation constant (Kd) is determined by fitting the binding data to a suitable model (e.g., 1:1 Langmuir binding model).
-
Western Blot for Autophagic Flux (MAP1LC3B-II)
This protocol is used to quantify the effect of this compound on autophagic flux.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., B-lymphocytes) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Include a control group treated with a vehicle.
-
In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence and absence of this compound to block the degradation of autophagosomes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAP1LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Autophagic flux is determined by comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor. A smaller increase in LC3-II in the presence of the inhibitor for this compound-treated cells compared to control cells indicates inhibition of autophagy.
-
Conclusion
This compound represents a novel therapeutic approach for autoimmune diseases by targeting a fundamental cellular process, chaperone-mediated autophagy. Its specific interaction with HSC70 and subsequent modulation of antigen presentation provide a clear mechanism for its immunomodulatory effects. The experimental protocols outlined in this guide serve as a foundation for the further investigation and characterization of this compound and similar peptide-based therapeutics. Further research to precisely quantify the binding kinetics and to fully elucidate the downstream signaling consequences will be invaluable for the continued development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Forigerimod's Interaction with Cellular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forigerimod, a 21-amino-acid phosphorylated peptide derived from the U1 small nuclear ribonucleoprotein 70 kDa (snRNP70), has emerged as a modulator of key cellular processes implicated in autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of this compound's molecular interactions, focusing on its primary cellular target, the Heat shock cognate 71 kDa protein (HSC70), also known as HSPA8, and its subsequent effects on chaperone-mediated autophagy (CMA) and CD4+ T-cell function. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the underlying biological pathways and experimental workflows.
Core Cellular Target: HSC70 (HSPA8)
The primary intracellular target of this compound (also referred to as P140) is the constitutively expressed chaperone protein HSC70. This compound directly binds to HSC70, thereby modulating its function.
Binding Affinity
The interaction between this compound and HSC70 has been quantified using surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) provides a measure of the binding affinity between the two molecules.
| Interacting Molecules | Method | Binding Affinity (Kd) |
| This compound (P140) & HSC70 | Surface Plasmon Resonance (SPR) | 7.32 µM |
Table 1: Binding Affinity of this compound for HSC70.
Mechanism of Action: Inhibition of Chaperone-Mediated Autophagy
This compound exerts its immunomodulatory effects primarily through the inhibition of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes. This inhibition is a direct consequence of its interaction with HSC70, a key component of the CMA machinery.
The proposed mechanism involves this compound altering the integrity of the HSC70/Hsp90 heterocomplex at the lysosomal membrane. This disruption hampers the chaperoning functions of HSC70 and destabilizes the lysosome-associated membrane protein 2A (LAMP2A), the receptor for CMA substrates. Consequently, the translocation of CMA substrates into the lysosome for degradation is impaired.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound's interaction with the CMA machinery.
Modulation of CD4+ T-Cell Function
This compound has been characterized as a CD4+ T-cell modulator.[2] By inhibiting CMA, this compound is thought to interfere with the processing and presentation of endogenous antigens on MHC class II molecules, which are crucial for the activation of autoreactive CD4+ T cells in autoimmune diseases like SLE.[3] This leads to a downstream reduction in T-cell help to B cells and a decrease in the production of pathogenic autoantibodies.
Experimental Protocols
This section provides an overview of the key experimental protocols used to elucidate the interaction of this compound with its cellular targets.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time.
Objective: To determine the binding kinetics and affinity (Kd) of this compound for HSC70.
Methodology:
-
Immobilization: Recombinant HSC70 is immobilized on a sensor chip surface.
-
Injection: Different concentrations of this compound are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured over time.
-
Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).
A detailed, generalized SPR protocol can be found in various methodology resources.[4][5][6][7][8]
Western Blotting for Autophagy Markers
Western blotting is used to detect and quantify specific proteins in a sample. To assess the effect of this compound on autophagy, the levels of key autophagy-related proteins are measured.
Objective: To determine the effect of this compound on the levels of autophagy markers such as LC3-II and LAMP2A.
Methodology:
-
Cell Lysis: Cells treated with and without this compound are lysed to extract total protein.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for LC3-II and LAMP2A, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
For a detailed protocol on LC3 western blotting, refer to established methodologies.[9][10][11][12]
CD4+ T-Cell Proliferation Assay
This assay measures the ability of T cells to proliferate in response to a stimulus.
Objective: To assess the effect of this compound on the proliferation of CD4+ T cells.
Methodology:
-
Cell Isolation: CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Labeling: T cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Labeled T cells are stimulated with a mitogen (e.g., phytohemagglutinin) or specific antigen in the presence or absence of this compound.
-
Incubation: Cells are cultured for several days to allow for proliferation.
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.
-
Analysis: The percentage of proliferating cells and the proliferation index are calculated based on the dilution of the CFSE dye.
Detailed protocols for T-cell proliferation assays are widely available.[13][14][15][16][17]
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating this compound's cellular interactions.
Conclusion
This compound represents a targeted therapeutic approach with a well-defined molecular mechanism of action. Its ability to bind HSC70 and subsequently inhibit chaperone-mediated autophagy provides a plausible explanation for its observed immunomodulatory effects on CD4+ T cells. The quantitative data and experimental methodologies outlined in this guide offer a solid foundation for further research and development of this compound and similar peptide-based therapeutics for autoimmune diseases. Future investigations should focus on elucidating the precise downstream effects of CMA inhibition in different immune cell subsets and further refining the therapeutic application of this novel compound.
References
- 1. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly-sensitive and rapid Surface Plasmon Resonance immunoassay procedure based on the covalent-orientat... [protocols.io]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio-techne.com [bio-techne.com]
- 12. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 14. CD4+ T cells proliferation assay to analyze Mo-MDSCs suppressive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 16. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Therapeutic Peptide: An In-depth Guide to the Origin and Core Science of P140
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P140 peptide, a novel immunomodulatory agent, has emerged as a promising therapeutic candidate for systemic lupus erythematosus (SLE) and other autoimmune diseases. This technical guide provides a comprehensive overview of the origin, discovery, and mechanism of action of the P140 peptide sequence. It delves into the foundational research that identified its parent protein, the specific amino acid sequence, and the critical post-translational modification essential for its activity. Detailed experimental protocols that were pivotal in its characterization are provided, alongside a quantitative summary of its efficacy in preclinical and clinical settings. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with P140, offering a detailed resource for researchers and professionals in the field of immunology and drug development.
Introduction: The Discovery of P140
The journey of the P140 peptide began with the work of Dr. Sylviane Muller and her team, who were investigating the autoimmune response in SLE.[1] Their research focused on identifying the molecular players involved in the breakdown of self-tolerance that characterizes this complex disease. P140, also known as Lupuzor™, was identified through a systematic screening of overlapping peptides from the human spliceosomal U1-70K protein.[2] This protein is a common autoantigen in SLE patients. The 21-amino acid peptide, corresponding to residues 131-151 of U1-70K, was found to be a key immunomodulatory sequence.[3] A critical discovery was that the therapeutic efficacy of P140 is dependent on the phosphorylation of a specific serine residue at position 140.[1][3]
The P140 Peptide Sequence and its Origin
The P140 peptide is a synthetic phosphopeptide whose sequence is derived from the human U1 small nuclear ribonucleoprotein (snRNP) 70 kDa (U1-70K), a key component of the spliceosome.
Table 1: P140 Peptide Specifications
| Feature | Description |
| Parent Protein | Human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) |
| Sequence Origin | Residues 131-151 |
| Amino Acid Sequence | H-Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-Ser(PO3) -Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr-OH |
| Key Modification | Phosphorylation at Serine 140 |
| Molecular Formula | C₁₂₉H₂₀₀N₃₈O₃₅P |
| Molecular Weight | 2865.3 g/mol |
Mechanism of Action: Modulating Autophagy
The therapeutic effect of P140 stems from its unique mechanism of action, which centers on the modulation of a cellular process known as chaperone-mediated autophagy (CMA).[3][4]
Binding to HSPA8/HSC70
P140's primary intracellular target is the Heat Shock Cognate 71 kDa protein (HSC70), also known as HSPA8.[1][4] HSPA8 is a constitutively expressed molecular chaperone that plays a crucial role in protein quality control and the CMA pathway. P140 binds to HSPA8, thereby interfering with its normal function.[5]
Inhibition of Chaperone-Mediated Autophagy
By binding to HSPA8, P140 disrupts the chaperone's ability to deliver substrate proteins to the lysosome for degradation via the CMA pathway.[3] This interference is particularly relevant in the context of SLE, where CMA is often hyperactivated.[4] The inhibition of CMA leads to a cascade of downstream effects that ultimately dampen the autoimmune response.
Downregulation of MHC Class II Antigen Presentation
A key consequence of CMA inhibition by P140 is the reduced expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs), particularly B lymphocytes.[6] MHC class II molecules are responsible for presenting processed self-antigens to autoreactive CD4+ T cells, a critical step in the propagation of the autoimmune response in SLE. By downregulating MHC class II presentation, P140 effectively reduces the activation of these harmful T cells.
Attenuation of Autoreactive T and B Cell Activation
The reduced priming of autoreactive T cells leads to a subsequent decrease in the activation of autoreactive B cells.[2] This, in turn, results in lower production of pathogenic autoantibodies, such as anti-double-stranded DNA (anti-dsDNA) antibodies, which are a hallmark of SLE.[2]
Quantitative Efficacy Data
The therapeutic potential of P140 has been evaluated in both preclinical models and human clinical trials, demonstrating significant efficacy in ameliorating disease activity.
Preclinical Efficacy in MRL/lpr Mice
The MRL/lpr mouse is a widely used animal model for studying SLE. Treatment with P140 in these mice has shown remarkable therapeutic effects.
Table 2: Preclinical Efficacy of P140 in MRL/lpr Mice
| Parameter | Observation | Reference |
| Proteinuria | Significant reduction in urinary protein levels, indicating improved kidney function. | [7][8][9][10][11] |
| Anti-dsDNA Antibodies | Marked decrease in the serum levels of pathogenic anti-dsDNA autoantibodies. | [11] |
| Survival | Significant prolongation of lifespan compared to untreated control mice. | [11] |
| Lymphadenopathy | Reduction in the characteristic swelling of lymph nodes. | [11] |
Clinical Efficacy in SLE Patients
P140 has undergone several clinical trials in patients with SLE, with promising results in terms of safety and efficacy.
Table 3: Clinical Trial Efficacy of P140 (Lupuzor™) in SLE Patients
| Trial Phase | Dosage and Administration | Key Efficacy Endpoint | Result | Reference |
| Phase IIb | 200 µg subcutaneous injection every 4 weeks | SLE Responder Index (SRI) at week 12 | 61.9% of patients in the P140 group achieved an SRI response compared to 38.6% in the placebo group (p=0.016). | [12] |
| Phase IIb (Interim) | 200 µg subcutaneous injection every 4 weeks | Reduction in SLEDAI score at week 24 | 84.2% of patients in the P140 group showed a reduction in SLEDAI score compared to 45.8% in the placebo group (p<0.025). | [12] |
| Phase IIa | 3 subcutaneous injections of 200 µg at 2-week intervals | Reduction in anti-dsDNA antibody levels | Significant decrease in IgG anti-dsDNA antibody levels in 7 out of 10 patients. | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to P140.
Caption: P140's mechanism of action.
Caption: Key experimental workflows for P140.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments cited in the characterization of P140.
Solid-Phase Peptide Synthesis (SPPS) of P140
This protocol outlines the manual synthesis of the P140 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected and side-chain protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the P140 sequence. For the phosphorylated serine, use Fmoc-Ser(PO(OBzl)OH)-OH.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash it with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Western Blot Analysis for LAMP-2A and Hsc70 Expression
This protocol describes the detection of Lysosome-Associated Membrane Protein 2A (LAMP-2A) and Hsc70 in B cells treated with P140.
-
Cell Lysis:
-
Isolate B cells from peripheral blood mononuclear cells (PBMCs).
-
Treat the B cells with P140 (e.g., 10 µM) or a control for the desired time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LAMP-2A (e.g., rabbit anti-LAMP-2A) and Hsc70 (e.g., mouse anti-Hsc70) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry (FACS) Analysis of MHC Class II Expression
This protocol details the measurement of MHC class II surface expression on B cells following P140 treatment.
-
Cell Preparation:
-
Isolate PBMCs from blood samples of SLE patients or healthy controls.
-
Culture the PBMCs in the presence or absence of P140 (e.g., 10 µM) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).
-
Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
-
Stain the cells with fluorescently conjugated antibodies against B cell markers (e.g., anti-CD19) and MHC class II (e.g., anti-HLA-DR).
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating and Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify the B cell population (CD19-positive).
-
Analyze the expression of MHC class II on the gated B cells by measuring the mean fluorescence intensity (MFI).
-
Conclusion
The P140 peptide represents a significant advancement in the targeted therapy of autoimmune diseases like SLE. Its origin from a common autoantigen, the U1-70K protein, and its unique mechanism of action involving the modulation of chaperone-mediated autophagy, highlight a sophisticated approach to restoring immune tolerance. The robust preclinical and clinical data underscore its potential as a safe and effective immunomodulatory agent. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for the scientific community to further explore and build upon the foundational research of the P140 peptide. As research continues, the full therapeutic potential of P140 in a broader range of autoimmune and inflammatory conditions may be realized.
References
- 1. longdom.org [longdom.org]
- 2. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. Frontiers | P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lupus Regulator Peptide P140 Represses B Cell Differentiation by Reducing HLA Class II Molecule Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. P-selectin blockade ameliorates lupus nephritis in MRL/lpr mice through improving renal hypoxia and evaluation using BOLD-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention and reversal of nephritis in MRL/lpr mice with a single injection of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lupuzor/P140 peptide in patients with systemic lupus erythematosus: a randomised, double-blind, placebo-controlled phase IIb clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rns-pdf.londonstockexchange.com [rns-pdf.londonstockexchange.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Forigerimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod (also known as P140, Lupuzor™, IPP-201101, and Rigerimod) is a first-in-class drug candidate for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). It is a 21-amino-acid synthetic peptide fragment derived from the U1 small nuclear ribonucleoprotein (snRNP) 70kDa, with a phosphorylation at the serine 140 position.[1] this compound's unique mechanism of action involves the modulation of autoreactive T cells and the inhibition of chaperone-mediated autophagy (CMA), a key cellular process implicated in the pathogenesis of autoimmune disorders.[2][3]
These application notes provide an overview of the in vitro assays relevant to the study of this compound, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound's primary intracellular target is the heat shock cognate 71 kDa protein (Hsc70), also known as HSPA8. By binding to Hsc70, this compound interferes with its chaperone function, which is crucial for the CMA pathway.[2][3] In autoimmune conditions like SLE, CMA is often hyperactivated in lymphocytes. This compound's inhibition of this pathway leads to the depletion of hyper-activated autoreactive T and B cells, thereby restoring immune homeostasis.[2][3] This targeted immunomodulation avoids the broad immunosuppression associated with many current SLE therapies.
Signaling Pathway
The signaling pathway influenced by this compound centers on the inhibition of chaperone-mediated autophagy and its downstream effects on antigen presentation and T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forigerimod Administration in MRL/lpr Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod, also known as P140 or Rigerimod, is a synthetic 21-mer phosphopeptide that has shown significant therapeutic potential in models of systemic lupus erythematosus (SLE).[1][2] It is derived from the small nuclear ribonucleoprotein U1-70K and is specifically phosphorylated at the Ser140 position.[2][3][4] The MRL/lpr mouse is a widely used and well-characterized murine model of spontaneous lupus-like autoimmune disease. These mice develop a condition that shares many features with human SLE, including the production of autoantibodies (such as anti-dsDNA), lymphadenopathy, splenomegaly, and severe immune complex-mediated glomerulonephritis, which leads to proteinuria.[1][5][6] This document provides detailed application notes on the mechanism of action of this compound and standardized protocols for its administration in the MRL/lpr mouse model.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the cellular stress response and antigen presentation pathway.[1] The peptide specifically binds to the chaperone protein HSPA8/HSC70.[1][7] This interaction interferes with hyperactivated chaperone-mediated autophagy (CMA), a key cellular process for degrading proteins.[1][5]
In the context of lupus, antigen-presenting cells (APCs), particularly B cells, exhibit overactive CMA, leading to excessive presentation of self-antigens on Major Histocompatibility Complex class II (MHCII) molecules.[1] By dampening CMA, this compound reduces the expression of MHCII on APCs.[1] This, in turn, leads to decreased activation of autoreactive CD4+ T cells, a reduction in the number of plasma cells, and ultimately, the clearance of deleterious, hyper-activated T and B lymphocytes, helping to restore immune homeostasis.[1][7] this compound acts as a fine immunomodulator rather than a broad immunosuppressant.[8]
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies with MRL/lpr mice.
Materials
-
This compound (P140) peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
MRL/MpJ-Faslpr/J (MRL/lpr) mice (female mice are typically used as they exhibit more severe disease)
-
Control vehicle (sterile saline)
-
Appropriate syringes and needles for intravenous or subcutaneous injection
Protocol 1: Long-Term Therapeutic Administration
This protocol is designed to assess the long-term impact of this compound on disease progression and survival.
-
Animal Age: Begin treatment in pre-autoimmune MRL/lpr mice, typically at 4 to 6 weeks of age.[5]
-
Reconstitution: Prepare a stock solution of this compound in sterile saline. A typical concentration is 1 mg/mL (100 µg per 100 µL). Ensure the peptide is fully dissolved.
-
Dosage: Administer 100 µg of this compound per mouse in a total volume of 100 µL.[3][5]
-
Route of Administration: Intravenous (IV) injection via the tail vein is a commonly reported route.[5] Subcutaneous (SC) administration has also been used in clinical trials and may be considered.[2]
-
Treatment Schedule: Inject mice with 100 µg of this compound at 4, 6, 8, and 12 weeks of age.[5]
-
Control Group: Administer an equivalent volume (100 µL) of sterile saline to a control cohort of MRL/lpr mice using the same schedule and route.
-
Monitoring:
-
Survival: Monitor mice daily and record survival data.
-
Proteinuria: Measure proteinuria weekly using urine dipsticks. This is a key indicator of lupus nephritis progression.[5]
-
Clinical Signs: Observe and score for skin lesions and dermatitis.[1]
-
Serology: Collect blood samples periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies.[1]
-
-
Endpoint Analysis: At the study endpoint (or as mice become moribund), perform terminal analysis, including weighing spleen and lymph nodes, and collecting tissues for histological examination of kidney inflammation and flow cytometry of splenocytes.
Protocol 2: Short-Term Mechanistic Study
This protocol is suited for evaluating the acute effects of this compound on cellular and molecular markers.
-
Animal Age: Use MRL/lpr mice with established disease, typically between 11-13 weeks of age.[5]
-
Reconstitution and Dosage: As described in Protocol 1 (100 µg in 100 µL saline).[3]
-
Administration: Administer a single intravenous injection of 100 µg this compound.[5]
-
Control Group: Administer a single intravenous injection of 100 µL sterile saline.
-
Endpoint Analysis: Collect blood and tissues (spleen, lymph nodes) at a defined time point post-injection (e.g., 5-7 days) to assess immediate changes.[5]
-
Flow Cytometry: Analyze splenocyte and peripheral blood lymphocyte populations (T cells, B cells, plasma cells).
-
Cellularity: Perform total leukocyte counts to measure the effect on hypercellularity.[5]
-
References
- 1. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immupharma.co.uk [immupharma.co.uk]
Subcutaneous Injection Protocol for Forigerimod in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod (also known as P140 peptide or Lupuzor™) is an immunomodulatory peptide that has been investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[1][2] Its mechanism of action involves the modulation of autoreactive T-cells and the inhibition of a specific autophagy pathway.[1] This document provides detailed application notes and a synthesized protocol for the subcutaneous administration of this compound in mouse models of autoimmune disease, based on available preclinical data and established best practices for murine injections.
Mechanism of Action
This compound is a 21-amino-acid synthetic peptide derived from the spliceosomal U1-70K small nuclear ribonucleoprotein.[3] Its primary mechanism of action involves binding to the heat shock cognate 71 kDa protein (Hsc70), also known as HSPA8.[1][4][5] This interaction interferes with chaperone-mediated autophagy (CMA), a cellular process that is often hyperactivated in autoimmune conditions like lupus.[1][4]
The inhibition of CMA by this compound leads to several downstream effects that dampen the autoimmune response:
-
Reduced Antigen Presentation: It decreases the expression of Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs), particularly B cells.[1]
-
Modulation of T-Cell Activation: By impairing the presentation of self-antigens, this compound reduces the activation of autoreactive CD4+ T-cells.[1]
-
Decreased Autoantibody Production: The diminished T-cell help to B-cells results in a reduction of pathogenic autoantibody production.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways influenced by this compound.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound administration.
Quantitative Data from Preclinical Studies
While specific data for subcutaneous administration of this compound in mice is limited in publicly available literature, the following table summarizes representative data from studies using intravenous administration in the MRL/lpr mouse model of lupus. This data illustrates the potential therapeutic effects of the P140 peptide.
| Parameter | Control Group (Saline) | This compound (P140) Treated Group | Mouse Strain | Administration Route | Reference |
| Proteinuria | Attenuated upon treatment | MRL/lpr | Intravenous | [6] | |
| Dermatitis & Vasculitis | Reduced incidence and severity | MRL/lpr | Intravenous | [6] | |
| Anti-dsDNA Antibodies | Drop in autoantibody reactivity | MRL/lpr | Intravenous | [6] | |
| Survival | Significantly prolonged | MRL/lpr | Intravenous | [6] |
Note: The data presented are qualitative summaries from the cited literature, which primarily utilized intravenous administration. Researchers should aim to generate specific dose-response data for subcutaneous administration in their chosen model.
Experimental Protocols
Synthesized Subcutaneous Injection Protocol for this compound in Mice
This protocol is synthesized based on established best practices for subcutaneous injections in mice and available dosage information for this compound from preclinical studies using other routes of administration. Disclaimer: This protocol should be optimized and validated by the end-user for their specific mouse model and experimental goals.
1. Materials
-
This compound (P140 peptide), lyophilized powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile insulin syringes (e.g., 0.3 mL or 0.5 mL) with permanently attached needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
-
Animal scale
-
Sharps container
2. Preparation of this compound Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile saline to a desired stock concentration. A typical dose used in MRL/lpr mice via other routes is 100 µg per mouse.[6] For subcutaneous injection, a volume of 100-200 µL is appropriate. Therefore, a stock solution of 1 mg/mL (for a 100 µg dose in 100 µL) or 0.5 mg/mL (for a 100 µg dose in 200 µL) can be prepared.
-
Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at -20°C for long-term storage or 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Dosing: On the day of injection, thaw the required amount of this compound solution and keep it on ice. Calculate the precise volume to be injected based on the animal's body weight and the desired dosage.
3. Animal Handling and Restraint
-
Acclimatization: Ensure mice are properly acclimatized to the facility and handling procedures to minimize stress.
-
Weighing: Weigh each mouse immediately before injection to ensure accurate dosing.
-
Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck between the thumb and forefinger. This will create a "tent" of skin, providing a suitable site for injection and immobilizing the animal.
4. Subcutaneous Injection Procedure
-
Site Selection: The preferred site for subcutaneous injection in mice is the loose skin over the shoulders (the scruff).
-
Aseptic Technique: While not always mandatory for subcutaneous injections, wiping the injection site with a 70% ethanol wipe can help to reduce the risk of infection.
-
Needle Insertion: Hold the prepared syringe with the bevel of the needle facing up. Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Injection: Slowly and steadily depress the plunger to administer the this compound solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or leakage from the injection site.
5. Post-Procedure Care and Monitoring
-
Monitor the animals regularly according to the experimental plan and institutional guidelines.
-
Observe for any signs of injection site reactions, such as swelling, redness, or inflammation.
-
Record all observations and any adverse events.
This compound presents a targeted approach to modulating the immune response in autoimmune diseases. The provided protocol for subcutaneous administration in mice offers a framework for researchers to conduct preclinical efficacy and pharmacokinetic studies. Careful adherence to aseptic techniques and proper animal handling are crucial for the successful and humane execution of these experiments. It is imperative for researchers to optimize dosing and treatment schedules for their specific experimental context.
References
- 1. longdom.org [longdom.org]
- 2. This compound - ImmuPharma - AdisInsight [adisinsight.springer.com]
- 3. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 4. HSPA8/HSC70 in Immune Disorders: A Molecular Rheostat that Adjusts Chaperone-Mediated Autophagy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Forigerimod in Primary Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod (also known as P140 or Lupuzor™) is a synthetic 21-amino-acid peptide fragment derived from the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K), with a phosphorylation at the serine residue 140.[1] It has been identified as a modulator of CD4+ T-cell activity and is under investigation as a therapeutic agent for autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).[1][2] The primary mechanism of action of this compound involves the inhibition of chaperone-mediated autophagy (CMA) through its binding to the heat shock cognate 71 kDa protein (Hsc70 or HSPA8).[3][4] This interaction is believed to correct aberrant T-cell responses that contribute to the pathology of autoimmune diseases.
These application notes provide detailed protocols for the use of this compound in primary lymphocyte cultures to assess its effects on lymphocyte proliferation, cytokine production, and autophagy.
Mechanism of Action: T-Cell Modulation and Autophagy Inhibition
This compound exerts its immunomodulatory effects by targeting autoreactive T-cells. In autoimmune conditions like SLE, T-cells can become hyperactivated, leading to the production of pro-inflammatory cytokines and helping B-cells to produce autoantibodies. This compound has been shown to interfere with this process.[4] Specifically, it has been observed that in peripheral CD4+ T-cells from lupus patients, this compound can prevent proliferation while promoting the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]
The underlying mechanism for this modulation is the inhibition of chaperone-mediated autophagy. This compound binds to HSPA8/HSC70, a key component of the CMA pathway.[3][4] This interference with CMA is thought to normalize the immune response by selectively affecting hyperactivated cells.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound's effects in lymphocyte cultures.
Table 1: Effect of this compound on B-Cell Differentiation in MRL/lpr Mice [3]
| This compound Concentration | Effect on in vitro B-cell differentiation |
| 10 µM | Inhibition observed |
| 20 µM | Increased inhibition |
| 30 µM | Strongest inhibition |
Table 2: Effects of this compound on Human Peripheral CD4+ T-Cells from Lupus Patients [2]
| Treatment | Effect on Proliferation | Effect on IL-10 Secretion |
| This compound (P140) | Prevention | Favored |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Lymphocyte Proliferation
This protocol is designed to evaluate the inhibitory effect of this compound on the proliferation of primary lymphocytes, such as Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound (P140 peptide)
-
Primary human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well flat-bottom culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Cell Staining (Optional, for CFSE): If using a proliferation dye, label the PBMCs with CFSE according to the manufacturer's instructions.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of this compound (e.g., 1, 5, 10, 20, 50 µM) in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Stimulation: Add 50 µL of a stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment:
-
CFSE Method: Harvest the cells, stain with cell surface markers for lymphocyte subsets (e.g., CD3, CD4) if desired, and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
-
[³H]-thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
References
- 1. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chaperone-Mediated Autophagy in Bortezomib Resistant Multiple Myeloma [mdpi.com]
- 3. SNRNP70 small nuclear ribonucleoprotein U1 subunit 70 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Direct, sequence-specific binding of the human U1-70K ribonucleoprotein antigen protein to loop I of U1 small nuclear RNA - PMC [pmc.ncbi.nlm.nih.gov]
Forigerimod (P140) Treatment Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod, also known as P140, Lupuzor™, or Rigerimod, is a 21-amino acid synthetic phosphopeptide derived from the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K).[1][2] It is an immunomodulatory agent that has been investigated primarily for the treatment of Systemic Lupus Erythematosus (SLE).[3][4] this compound's mechanism of action involves the modulation of autoreactive T-cells and the inhibition of autophagy, a key cellular process implicated in autoimmune diseases.[5][6] Preclinical in vivo studies have been crucial in elucidating its therapeutic potential and mechanism. These notes provide a detailed protocol for the application of this compound in murine models of SLE.
Mechanism of Action
This compound's primary molecular target is the Heat shock cognate 71 kDa protein (HSC70 or HSPA8).[6][7] By binding to HSC70, this compound interferes with chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes.[5][6] In autoimmune conditions like lupus, CMA is often hyperactivated in immune cells.[6] this compound's inhibition of CMA leads to several downstream effects:
-
Reduced Antigen Presentation: It decreases the expression of MHC class II molecules on antigen-presenting cells (APCs), particularly B cells. This dampens the presentation of autoantigens to autoreactive CD4+ T-cells.[6][7]
-
Clearance of Autoreactive Lymphocytes: Treatment with this compound has been shown to lead to the depletion of hyperactivated autoreactive T and B cells, helping to restore immune homeostasis.[5][7]
-
Normalization of Immune Response: It attenuates the overproduction of pro-inflammatory cytokines and pathogenic autoantibodies, such as anti-dsDNA antibodies.[7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: this compound's mechanism of action.
Experimental Protocols for In Vivo Studies
The most common animal model for studying this compound is the MRL/lpr mouse, which spontaneously develops a lupus-like autoimmune disease.
Materials
-
This compound (P140 peptide)
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
MRL/lpr mice (female, 11-13 weeks old are commonly used for intervention studies)[7]
-
Control peptide (e.g., a scrambled version of P140 or the non-phosphorylated peptide) (optional)[7]
-
Standard laboratory equipment for animal handling and injections (syringes, needles, etc.)
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study with this compound.
Caption: A generalized experimental workflow.
Detailed Methodologies
1. Preparation of this compound Solution
-
Reconstitute lyophilized this compound powder in sterile saline to a final concentration of 1 mg/mL (100 µg per 100 µL).
-
Vortex gently to dissolve. The solution should be clear and colorless.
-
Prepare fresh on the day of injection.
2. Animal Dosing and Administration
-
Dosage: A commonly used dose is 100 µg per mouse.[3] Doses may be adjusted based on the specific study design.
-
Administration Route:
-
Intravenous (i.v.) injection: Administer 100 µL of the this compound solution via the tail vein. This route has been shown to be effective in delaying disease development.[3][8]
-
Intraperitoneal (i.p.) injection: Administer 100 µL of the this compound solution into the peritoneal cavity. This route has also been used in some studies.[8]
-
-
Treatment Regimen:
-
Control Groups: A control group receiving an equivalent volume of sterile saline is essential. An additional control group receiving a scrambled or non-phosphorylated peptide can also be included to demonstrate the specificity of this compound's effects.[7]
3. Monitoring and Endpoint Analysis
-
Disease Activity: Monitor mice weekly for signs of disease progression, including:
-
Proteinuria: A key indicator of lupus nephritis. Measured using urine test strips.
-
Body weight: Weight loss can be an indicator of declining health.
-
Skin lesions: Dermatitis is a clinical sign in MRL/lpr mice.[7]
-
-
Serological Analysis: Collect blood samples periodically via submandibular or saphenous vein bleeding, and at the end of the study via cardiac puncture.
-
Anti-dsDNA antibodies: Measured by ELISA.
-
-
Cellular Analysis: At the end of the study, harvest spleens and lymph nodes.
-
Flow cytometry: To analyze immune cell populations (e.g., T-cells, B-cells, plasma cells).[7]
-
-
Histopathology: Harvest kidneys and other relevant organs.
-
H&E staining: To assess tissue inflammation and damage (e.g., glomerulonephritis).
-
Immunofluorescence: To detect immune complex deposition (e.g., IgG) in the kidneys.[8]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of this compound in MRL/lpr mice.
Table 1: Efficacy of this compound on Survival and Disease Markers in MRL/lpr Mice
| Parameter | Control Group (Saline) | This compound-Treated Group | Reference |
| Median Lifespan | 25 weeks | 35 weeks | [1] |
| Proteinuria | High levels | Significantly attenuated | [7] |
| Anti-dsDNA Antibodies | High serum levels | Significantly attenuated | [7] |
Table 2: Cellular Effects of this compound in MRL/lpr Mice
| Parameter | Observation in Control MRL/lpr Mice | Effect of this compound Treatment | Reference |
| Peripheral Hypercellularity | Present | Significantly reduced | [9] |
| Spleen Neutrophil Frequency | Elevated | Reduced | [8] |
| MHC Class II Expression on APCs | Overexpressed | Lowered expression | [6][7] |
| Autoreactive T and B Cells | Abnormally activated and expanded | Depleted | [5][7] |
Conclusion
This compound (P140) represents a novel therapeutic approach for autoimmune diseases like SLE by targeting chaperone-mediated autophagy. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further investigate its mechanism of action and therapeutic potential. Careful experimental design, including appropriate controls and comprehensive endpoint analysis, is crucial for obtaining robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - ImmuPharma - AdisInsight [adisinsight.springer.com]
- 5. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphopeptides P140 cause oxidative burst responses of pulmonary macrophages in an imiquimod-induced lupus model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Potential off-target effects of Forigerimod
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer technical questions related to the experimental use of Forigerimod (also known as Lupuzor™ or P140).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 21-mer synthetic phosphopeptide derived from the human spliceosomal U1-70k small nuclear ribonucleoprotein (snRNP).[1] Its primary mechanism of action is the modulation of the immune system, specifically targeting autoreactive CD4+ T-cells.[1] It has been shown to bind to the heat shock cognate 70 (Hsc70) protein, which is a member of the heat shock protein 70 (HSP70) family.[2] This interaction is believed to interfere with chaperone-mediated autophagy (CMA), a cellular process for the degradation of specific cytosolic proteins.[2] In the context of autoimmune diseases like Systemic Lupus Erythematosus (SLE), this modulation is thought to reduce the presentation of autoantigens and subsequent activation of autoreactive T-cells, thereby dampening the autoimmune response without causing broad immunosuppression.[1][3]
Q2: What are the known on-target effects of this compound?
A2: The principal on-target effect of this compound is the modulation of chaperone-mediated autophagy (CMA) through its interaction with Hsc70.[4][2] This leads to a downstream cascade of events, including:
-
Reduced activation of autoreactive T-cells.[3]
-
Potential normalization of dysregulated autophagy-related gene expression.
-
Diminished infiltration of activated lymphocytes and pro-inflammatory cytokines in preclinical models.
Q3: Was this compound discontinued due to safety concerns?
A3: No, the development of this compound for Systemic Lupus Erythematosus (SLE) was not halted due to safety concerns. The pivotal Phase III clinical trial (NCT02504645) did not meet its primary efficacy endpoint.[3][5] This was largely attributed to a higher-than-expected placebo response rate, which made it difficult to demonstrate a statistically significant benefit of this compound over the placebo.[5] Throughout its clinical development, this compound has consistently demonstrated a robust safety profile.[3][6][7][8]
Q4: Are there any known off-target binding partners for this compound?
A4: Based on the available public data, there is no specific evidence of this compound binding to unintended molecular targets that would be classically defined as "off-target" binding. Its mechanism of action appears to be quite specific to the Hsc70/CMA pathway. However, researchers should be aware that modulating a fundamental cellular process like autophagy could have broad, indirect effects on various cellular functions.
Troubleshooting Guide
Issue 1: Observing unexpected cellular effects in vitro.
-
Possible Cause: As this compound modulates chaperone-mediated autophagy (CMA), a key cellular homeostasis mechanism, its effects may not be limited to immune cells. CMA is involved in the turnover of a variety of cellular proteins, and its modulation can impact processes such as cellular metabolism (including glucose and lipid metabolism) and the response to cellular stress.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search on the role of chaperone-mediated autophagy and Hsc70 in your specific cell type or biological process of interest.
-
Control Experiments: Include appropriate controls to distinguish between direct effects of this compound and downstream consequences of autophagy modulation. This could involve using autophagy inhibitors (e.g., 3-methyladenine) or activators as comparators.
-
Monitor Autophagy Flux: Confirm that this compound is modulating autophagy in your experimental system using established assays (see "Experimental Protocols" section).
-
Issue 2: Managing local injection-site reactions in preclinical animal models.
-
Description: The most frequently reported adverse event in clinical trials was mild and transient injection-site erythema (redness).[9]
-
Management in Animal Studies:
-
Rotate Injection Sites: If administering multiple doses, rotate the subcutaneous injection sites to minimize local irritation.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the reaction by including a vehicle-only control group.
-
Monitor and Document: Carefully observe and document the size, appearance, and duration of any injection-site reactions.
-
Histopathological Analysis: In toxicology studies, perform histopathological examination of the injection sites to assess the severity of the local reaction.
-
Quantitative Data Summary
The publicly available data from the clinical trials of this compound consistently report a favorable safety profile with no serious adverse events directly attributed to the drug. However, specific quantitative data comparing the incidence of all adverse events between the this compound and placebo groups in the Phase III trial are not detailed in the readily accessible publications. The information available is summarized below.
Table 1: Summary of Reported Adverse Events in this compound Clinical Trials
| Adverse Event Category | This compound Group | Placebo Group | Study Phase | Comments |
| Serious Adverse Events | No serious adverse events reported to be related to this compound.[3][6][8] | Not specified in detail, but overall safety profile was comparable. | Phase IIb, Phase III | The drug was considered to have an "exceptional safety profile".[10] |
| Common Adverse Events | Mild injection-site erythema.[9] | Not specified. | Phase IIb | This was the most common adverse event noted.[9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Autophagy
This protocol provides a general workflow for assessing how this compound may modulate autophagy in a cell line of interest.
-
Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control and a known autophagy modulator (e.g., rapamycin as an inducer or chloroquine as an inhibitor) as positive and negative controls.
-
Incubation: Incubate the cells for a time course determined by preliminary experiments (e.g., 6, 12, 24 hours).
-
Lysis and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key autophagy markers:
-
LC3B: To assess the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
-
SQSTM1/p62: To assess its degradation, which is indicative of autophagic flux.
-
Actin or Tubulin: As a loading control.
-
-
Incubate with the appropriate secondary antibodies and visualize the bands. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would suggest an induction of autophagic flux.
-
-
Fluorescence Microscopy (Optional):
-
Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3).
-
After treatment with this compound, fix the cells and visualize them using a fluorescence microscope.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in red puncta indicates increased autophagic flux.
-
Protocol 2: Preclinical Assessment of Potential Immunotoxicity
This protocol outlines a basic approach to screen for potential immunomodulatory off-target effects in a preclinical setting.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer this compound via the intended clinical route (subcutaneous) at various dose levels. Include a vehicle control group.
-
In-Life Observations:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).
-
Perform detailed clinical observations at peak and trough exposure times.
-
-
Immunophenotyping:
-
At the end of the study, collect blood and lymphoid tissues (spleen, lymph nodes).
-
Prepare single-cell suspensions.
-
Stain the cells with a panel of fluorescently labeled antibodies against key immune cell markers (e.g., CD3, CD4, CD8 for T-cells; B220 for B-cells; CD11b for myeloid cells).
-
Analyze the cell populations by flow cytometry to detect any significant changes in immune cell subsets.
-
-
Cytokine Analysis:
-
Collect plasma or serum.
-
Measure the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Histopathology:
-
Collect lymphoid and non-lymphoid organs.
-
Fix, process, and stain the tissues with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the tissues for any signs of inflammation, cellular infiltration, or other abnormalities.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. research.uniupo.it [research.uniupo.it]
- 3. In vitro testing for direct immunotoxicity: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharmadive.com [biopharmadive.com]
- 6. Role of chaperone-mediated autophagy in metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays to Monitor Autophagy Progression in Cell Cultures [ouci.dntb.gov.ua]
- 8. Primary endpoint successfully met from the open label extension study evaluating safety and tolerability from the Pivotal Phase III trial of Lupuzor™ in patients with Systemic Lupus Erythematosus (“Lupus”) – ImmuPharma PLC [immupharma.co.uk]
- 9. Lupuzor/P140 peptide in patients with systemic lupus erythematosus: a randomised, double-blind, placebo-controlled phase IIb clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Optimizing Forigerimod dosage in research models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Forigerimod in various research models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as P140, is a 21-amino-acid phosphopeptide that functions as a CD4 T-cell modulator and a potent inhibitor of autophagy.[1][2] Its primary molecular target is the heat shock cognate 71 kDa protein (HSC70), also known as HSPA8.[3] By binding to HSC70, this compound inhibits its chaperone properties, which are crucial for chaperone-mediated autophagy (CMA). This inhibition helps to correct autophagy dysfunctions observed in several autoimmune and inflammatory diseases.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, peptide-based drugs like this compound are sensitive to temperature fluctuations. For long-term storage, it is advisable to store it at -20°C or below. Once reconstituted, aliquoting and storing at -80°C can prevent repeated freeze-thaw cycles, which may degrade the peptide. For short-term use, refrigerated conditions at 4°C are often suitable, but stability under these conditions should be verified.
Q3: How should I dissolve this compound for my experiments?
A3: The solubility of peptides can vary. For in vivo studies in mice, this compound has been successfully dissolved in saline for intravenous administration.[1] For in vitro experiments, sterile phosphate-buffered saline (PBS) or cell culture medium are common solvents. It is crucial to ensure the final solution is at a physiological pH and is sterile for cell culture use. If you encounter solubility issues, using a small amount of a co-solvent like DMSO, followed by dilution in aqueous buffer, may be an option, but the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cellular toxicity.
Q4: What is a recommended starting dose for in vivo studies in mice?
A4: A previously published study in MRL/lpr mice, a model for autoimmune disorders, used an intravenous (i.v.) dose of 100 μg of this compound in 100 μL of saline per mouse.[1] For subcutaneous (s.c.) administration, which was used in clinical trials, the dosage would likely differ.[4] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q5: What concentrations should I use for in vitro cell culture experiments?
A5: Specific in vitro concentrations for this compound are not widely published and can be highly cell-type dependent. A common approach for novel compounds is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and titrating down to the nanomolar range to determine the optimal effective concentration and to identify any potential cytotoxicity.
Troubleshooting Guides
Problem: Inconsistent or No Effect Observed in In Vitro Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1 nM to 100 µM). |
| Peptide Degradation | Ensure proper storage of the lyophilized powder and reconstituted solutions. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. Use freshly prepared solutions for your experiments. |
| Cell Culture Conditions | The cellular response can be influenced by factors such as cell density, passage number, and serum concentration in the media. Maintain consistent cell culture practices. |
| Inappropriate Timepoint | The effects of this compound on autophagy or T-cell modulation may be time-dependent. Conduct a time-course experiment to identify the optimal incubation period. |
Problem: High Background or Non-Specific Bands in Western Blot for Autophagy Markers
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Inadequate Washing | Increase the number and/or duration of wash steps with TBST or PBST to remove non-specifically bound antibodies. |
| Membrane Handling | Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure. |
Quantitative Data Summary
| Parameter | Value | Model System | Administration Route | Reference |
| In Vivo Dosage | 100 µ g/mouse | MRL/lpr mice | Intravenous | [1] |
| Clinical Trial Dosage | 200 mcg/patient | Human (SLE) | Subcutaneous (every 4 weeks) | [4] |
| Phase IIb Clinical Trial Dosage | 200 µ g/individual | Human (SLE) | Subcutaneous (monthly) | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on the specific research model and institutional guidelines.
-
Preparation of this compound Solution:
-
Aseptically dissolve this compound in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL for a 100 µg dose in 100 µL).
-
Gently vortex to ensure complete dissolution.
-
-
Animal Handling:
-
Acclimatize mice to the experimental conditions.
-
Use appropriate and approved animal restraint methods.
-
-
Administration:
-
Intravenous (IV) Injection:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Using a 27-30 gauge needle, slowly inject the prepared this compound solution into the lateral tail vein.
-
The maximum bolus injection volume is typically 5 ml/kg.
-
-
Subcutaneous (SC) Injection:
-
Lift the loose skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the this compound solution.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions according to your approved animal protocol.
-
Protocol 2: Western Blotting for Autophagy Markers (LC3-II and p62/SQSTM1)
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction, while an accumulation of both may suggest a blockage in autophagic flux.
-
Protocol 3: qRT-PCR for Autophagy-Related Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Prepare a reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers for autophagy-related genes (e.g., BECN1, ATG5, SQSTM1/p62, MAP1LC3B).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the PCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduced Expression of Autophagy Markers and Expansion of Myeloid-Derived Suppressor Cells Correlate With Poor T Cell Response in Severe COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
Forigerimod Peptide Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Forigerimod (also known as P140) peptide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as P140, Lupuzor™, or IPP-201101) is a 21-amino-acid synthetic phosphopeptide.[1][2] It is a fragment of the U1 small nuclear ribonucleoprotein 70 kDa (snRNP70), specifically corresponding to amino acids 131-151, with a critical phosphorylation at Serine-140.[1][2][3] this compound functions as a CD4 T-cell modulator and a potent inhibitor of chaperone-mediated autophagy (CMA).[1] Its mechanism of action involves binding to the chaperone protein HSPA8/HSC70, which plays a key role in CMA.[2] By interfering with this pathway, this compound can modulate the immune response, making it a therapeutic candidate for autoimmune disorders such as Systemic Lupus Erythematosus (SLE).[1][4]
Q2: What are the primary factors that can affect this compound stability in cell culture media?
A2: The stability of this compound in cell culture media can be influenced by several factors inherent to both the peptide's structure and the culture conditions. These include:
-
Enzymatic Degradation: Peptidases and proteases present in serum supplements (like FBS) or secreted by cells can cleave the peptide bonds of this compound.
-
Dephosphorylation: Phosphatases in the cell culture media can remove the phosphate group from Serine-140, which is critical for its biological activity.
-
pH of the Medium: Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). Deviations from this range can lead to chemical degradation of the peptide.
-
Temperature: Although cell cultures are maintained at a constant 37°C, temperature fluctuations during handling and storage of the peptide stock solution can impact its stability.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.
-
Aggregation: At high concentrations or under certain buffer conditions, peptides can self-associate and form aggregates, which may be inactive or even cytotoxic.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, high-quality solvent such as sterile water, PBS, or a buffer recommended by the supplier. For long-term storage, avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C.
-
Working Solution: When preparing working solutions in cell culture media, it is advisable to add the peptide to the media immediately before use.
Q4: Are there any known incompatibilities of this compound with common cell culture media components?
A4: One notable incompatibility has been observed with trehalose. Clinical studies have shown that trehalose, a known inducer of autophagy, interferes with the therapeutic effect of P140.[3] Therefore, it is advisable to avoid using trehalose as an excipient or supplement in cell culture media when studying the effects of this compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Inconsistent Results
| Potential Cause | Recommended Action |
| Peptide Degradation | Minimize the presence of proteases by using serum-free media if your cell line permits. Alternatively, consider heat-inactivating the serum before use. Reduce the incubation time of the peptide with the cells if experimentally feasible. |
| Dephosphorylation | If dephosphorylation is suspected, consider adding phosphatase inhibitors to the cell culture medium. However, be aware that this can have off-target effects on cell signaling. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method. Use low-adsorption plasticware to minimize loss of peptide due to surface binding. |
| Peptide Aggregation | Visually inspect the stock solution for any precipitation. If aggregation is suspected, you can try to resolubilize the peptide by gentle vortexing or sonication. For future experiments, consider preparing fresh stock solutions and using them immediately. |
Issue 2: Peptide Aggregation in Cell Culture Media
| Potential Cause | Recommended Action |
| High Peptide Concentration | Prepare a dilution series to determine the optimal, non-aggregating concentration for your experiments. |
| pH and Ionic Strength of Media | Ensure the pH of your cell culture media is within the recommended range. While altering the media composition is generally not advised, if aggregation persists, you could test different basal media formulations. |
| Interaction with Media Components | Some components of complex media formulations could potentially promote aggregation. If possible, test the peptide's solubility in simpler, defined media. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound peptide
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Sterile, low-adsorption microcentrifuge tubes
- Reverse-phase HPLC system with a C18 column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Incubator (37°C, 5% CO2)
2. Procedure:
- Prepare a stock solution of this compound in sterile water or PBS.
- Spike the cell culture medium with this compound to the desired final concentration.
- Aliquot the this compound-containing medium into sterile, low-adsorption microcentrifuge tubes for each time point.
- Incubate the tubes at 37°C in a 5% CO2 incubator.
- At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt degradation.
- Once all time points are collected, thaw the samples.
- Analyze the samples by RP-HPLC. A typical gradient might be a linear increase in mobile phase B over 30 minutes.
- Monitor the peptide elution at a suitable wavelength (e.g., 214 nm).
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
Data Presentation:
| Time (hours) | Peak Area (arbitrary units) | % Remaining this compound |
| 0 | 1,000,000 | 100% |
| 2 | 950,000 | 95% |
| 4 | 880,000 | 88% |
| 8 | 750,000 | 75% |
| 12 | 620,000 | 62% |
| 24 | 350,000 | 35% |
| 48 | 100,000 | 10% |
| (Representative data) |
Protocol 2: Analysis of this compound and its Potential Degradation Products by LC-MS/MS
This protocol allows for a more detailed analysis of this compound stability, including the identification of degradation products.
1. Materials:
- Same as Protocol 1, with the addition of:
- LC-MS/MS system (e.g., Q-TOF or Orbitrap)
- formic acid
2. Procedure:
- Follow steps 1-6 from Protocol 1.
- Prepare samples for LC-MS/MS analysis. This may involve a protein precipitation step if the media contains serum.
- Analyze the samples using an appropriate LC gradient and MS method. The mobile phases can be modified to use formic acid instead of TFA for better MS compatibility.
- Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the parent ion of this compound and its potential degradation products.
- Analyze the data to identify the mass of intact this compound and any new masses that appear over time.
- Use the MS/MS fragmentation data to identify the nature of the degradation (e.g., cleavage of specific peptide bonds, dephosphorylation).
Data Presentation:
| Time (hours) | Intact this compound (m/z) | Degradation Product 1 (m/z) | Degradation Product 2 (m/z) |
| 0 | [m/z of intact peptide] | Not Detected | Not Detected |
| 8 | [m/z of intact peptide] | [m/z of fragment] | Not Detected |
| 24 | [m/z of intact peptide] | [m/z of fragment] | [m/z of dephosphorylated peptide] |
| 48 | [m/z of intact peptide] | [m/z of fragment] | [m/z of dephosphorylated peptide] |
| (Representative data) |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound's mechanism of action via autophagy inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. One moment, please... [iscabiochemicals.com]
- 3. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Forigerimod Solution Stability
Welcome to the technical support center for Forigerimod. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. As a 21-amino-acid phosphopeptide, this compound's solubility and tendency to aggregate can be influenced by various physicochemical factors.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: My freshly prepared this compound solution appears cloudy or contains visible precipitates.
-
Question: I dissolved the lyophilized this compound powder, but the solution is not clear. What is causing this and how can I fix it?
-
Answer: Cloudiness or precipitation is a common indicator of peptide aggregation or poor solubility under the current buffer conditions. Peptides are most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1][2]
-
Immediate Action: Do not use the cloudy solution for your experiment, as aggregates can lead to inaccurate results and reduced biological activity.
-
Troubleshooting Steps:
-
Check the pH: The primary cause of peptide aggregation is often a solution pH that is too close to the peptide's pI. This compound is a phosphopeptide, which will influence its charge. We recommend preparing solutions with a pH at least 1-2 units away from the theoretical pI. Start with a more acidic (e.g., pH 4-5) or more basic (e.g., pH 8-9) buffer.
-
Adjust Ionic Strength: Salt concentration can either shield electrostatic repulsions (promoting aggregation) or increase solubility.[1][2][3] Try preparing the solution in buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) to find an optimal level.
-
Lower the Concentration: You may be exceeding the solubility limit of this compound in the current buffer. Try preparing a more dilute stock solution and then concentrating it if necessary, after confirming solubility.
-
-
Issue 2: The this compound solution became cloudy after storage or a freeze-thaw cycle.
-
Question: My this compound solution was clear initially but developed precipitates after being stored at 4°C or after being frozen and thawed. Is the peptide still usable?
-
Answer: This phenomenon, known as physical instability, suggests that the storage conditions are not optimal. Temperature changes can promote the formation of aggregates.
-
Troubleshooting Steps:
-
Optimize Storage Temperature: For short-term storage (1-7 days), 4°C is generally acceptable. For longer-term storage, it is crucial to flash-freeze aliquots in a dry ice/ethanol bath and store them at -80°C to minimize the formation of ice crystals that can denature the peptide.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution is a major cause of aggregation.[4] Prepare single-use aliquots of your stock solution to ensure you are always working with a fresh sample.
-
Incorporate Cryoprotectants/Excipients: For frozen stocks, consider adding a cryoprotectant like glycerol (5-20%) to your buffer. For liquid stability, excipients such as L-arginine (50-100 mM) can be effective in preventing aggregation by acting as solubility enhancers.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting buffer for dissolving this compound?
-
A1: While specific data for this compound is limited, a good starting point for phosphopeptides is a buffer system like 20 mM HEPES or Tris with 150 mM NaCl at a pH of 7.5-8.0. If you observe aggregation, systematically vary the pH and salt content as described in the troubleshooting guide.
-
-
Q2: How can I determine the concentration of my this compound solution accurately if there is suspected aggregation?
-
A2: Before measuring the concentration (e.g., via UV-Vis at 280 nm or a peptide-specific assay), it is essential to remove aggregates. Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet insoluble aggregates. Carefully collect the supernatant for concentration measurement. The presence of soluble aggregates can still interfere and may require characterization by techniques like Size Exclusion Chromatography (SEC).
-
-
Q3: Can I use sonication to redissolve this compound aggregates?
-
A3: While brief, gentle sonication in a water bath can sometimes help dissolve amorphous aggregates, it can also potentially damage the peptide structure or even promote the formation of more stable, fibrillar aggregates. It should be used with caution and as a last resort. The preferred method is to optimize the formulation to prevent aggregation in the first place.
-
-
Q4: What analytical techniques can I use to monitor this compound aggregation?
-
A4: Several techniques can be used:
-
Dynamic Light Scattering (DLS): A rapid method to detect the presence of a range of aggregate sizes in a solution.
-
Size Exclusion Chromatography (SEC): Separates monomers from dimers, oligomers, and larger aggregates, allowing for quantification.
-
Visual Inspection and Turbidity: A simple, qualitative assessment by checking for cloudiness or measuring absorbance at a high wavelength (e.g., 340-400 nm).
-
-
Data & Protocols
Table 1: Template for this compound Solubility & Aggregation Screening
Use this table to systematically record the results of your buffer screening experiments. Assess each condition by visual inspection and/or an analytical method like DLS.
| Buffer System (e.g., Tris, HEPES) | pH | NaCl (mM) | This compound Conc. (mg/mL) | Visual Appearance (Clear/Hazy/Precipitate) | DLS Result (Avg. Particle Size, nm) |
| 20 mM Tris-HCl | 7.0 | 50 | 1.0 | ||
| 20 mM Tris-HCl | 7.0 | 150 | 1.0 | ||
| 20 mM Tris-HCl | 8.0 | 50 | 1.0 | ||
| 20 mM Tris-HCl | 8.0 | 150 | 1.0 | ||
| 20 mM Sodium Acetate | 5.0 | 50 | 1.0 | ||
| 20 mM Sodium Acetate | 5.0 | 150 | 1.0 |
Experimental Protocol: Aggregation Assessment by Dynamic Light Scattering (DLS)
This protocol outlines a general method for screening buffer conditions to minimize this compound aggregation.
-
Reagent Preparation:
-
Prepare a set of sterile-filtered (0.22 µm) buffers according to your screening matrix (see Table 1).
-
Allow lyophilized this compound to equilibrate to room temperature before opening.
-
-
Sample Preparation:
-
Reconstitute this compound in each buffer to a target concentration (e.g., 1 mg/mL).
-
Gently vortex for 10-15 seconds and let the solution sit for 5 minutes at room temperature to ensure complete dissolution.
-
Visually inspect each sample for clarity.
-
-
Aggregate Removal (for DLS baseline):
-
Centrifuge the samples at >14,000 x g for 20 minutes at 4°C to pellet any pre-existing or insoluble aggregates.
-
Carefully transfer the supernatant to a new, clean microfuge tube.
-
-
DLS Measurement:
-
Transfer an appropriate volume of the clarified supernatant into a clean DLS cuvette.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C) within the DLS instrument for at least 2 minutes.
-
Perform the measurement. Acquire at least three replicate readings for each sample.
-
-
Data Analysis:
-
Analyze the size distribution data. A monomodal peak at a low diameter (typically <10 nm for a peptide of this size) indicates a monodisperse, non-aggregated sample.
-
The appearance of peaks at larger diameters (>100 nm) or a high polydispersity index (PDI > 0.2) indicates the presence of soluble aggregates.
-
Record the average particle size (Z-average) and PDI for each condition in your screening table. The optimal buffer will yield the lowest Z-average and PDI.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when encountering a cloudy this compound solution.
Caption: Troubleshooting flowchart for this compound aggregation issues.
Simplified this compound Signaling Pathway
This compound is known to modulate T-cell function, in part by interacting with the heat shock protein Hsc70, which affects chaperone-mediated autophagy (CMA).
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
Forigerimod In Vitro Dose-Response Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Forigerimod in in vitro studies. The information is tailored for scientists and drug development professionals to facilitate the design and execution of dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (also known as P140 or Lupuzor™) is a 21-amino-acid synthetic peptide derived from the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) and is phosphorylated at the serine residue at position 140.[1] Its primary in vitro mechanism of action is the modulation of CD4+ T-cell responses.[1] this compound has been shown to potently inhibit autophagy by directly acting on chaperone-mediated autophagy.[1] This interference is thought to correct defects in autophagy processes observed in autoimmune conditions.[1]
Q2: Which in vitro assays are suitable for determining the dose-response of this compound?
Standard in vitro assays to evaluate the immunomodulatory effects of this compound include:
-
T-cell Proliferation Assays: To measure the inhibitory effect of this compound on the proliferation of activated T-cells.
-
Cytokine Release Assays: To quantify the dose-dependent inhibition of pro-inflammatory cytokine secretion (e.g., IL-2, IFN-γ, TNF-α) from activated T-cells.
-
Autophagy Assays: To assess the impact of this compound on autophagy pathways in relevant cell lines.
Q3: What is the expected dose range for in vitro studies with this compound?
While specific in vitro dose-response data is not extensively detailed in publicly available literature, in vivo studies in mouse models have shown efficacy at a dose of 100 μg per mouse.[1] For in vitro experiments, it is recommended to perform a dose-ranging study to determine the optimal concentration for your specific cell type and assay conditions. A starting range could be from nanomolar to micromolar concentrations.
Troubleshooting Guides
T-Cell Proliferation Assays
Issue: High variability in T-cell proliferation results.
-
Possible Cause: Inconsistent cell plating density, improper mixing of reagents, or variability in the activation stimulus.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or isolated T-cells before plating.
-
Use a multichannel pipette for adding cells, media, and this compound to minimize well-to-well variability.
-
Verify the potency and concentration of the T-cell activator (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).
-
Include appropriate controls: unstimulated cells (negative control) and cells with activator but no this compound (positive control).
-
Issue: No significant inhibition of T-cell proliferation observed.
-
Possible Cause: this compound concentration is too low, incubation time is insufficient, or the T-cell activation signal is too strong.
-
Troubleshooting Steps:
-
Perform a dose-response curve with a wider range of this compound concentrations.
-
Optimize the incubation time; typically, 3-5 days are required for T-cell proliferation assays.
-
Titrate the concentration of the T-cell activator to achieve a sub-maximal proliferation in the positive control group, which may allow for better visualization of inhibitory effects.
-
Cytokine Release Assays
Issue: Low or undetectable cytokine levels.
-
Possible Cause: Insufficient cell stimulation, short incubation time, or inappropriate assay sensitivity.
-
Troubleshooting Steps:
-
Confirm that the chosen T-cell activator effectively induces the cytokine of interest.
-
Optimize the incubation period for cytokine production (e.g., 24-72 hours).
-
Use a high-sensitivity ELISA or a multiplex bead-based assay (e.g., Luminex) for cytokine detection.
-
Ensure proper sample handling and storage to prevent cytokine degradation.
-
Issue: High background signal in cytokine assays.
-
Possible Cause: Contamination of reagents or cell cultures, non-specific binding in the immunoassay.
-
Troubleshooting Steps:
-
Use sterile techniques and check cell cultures for any signs of contamination.
-
Ensure adequate blocking steps are included in the immunoassay protocol.
-
Wash plates thoroughly between antibody incubation steps.
-
Include a "no cell" control to assess background signal from the assay reagents.
-
Data Presentation
Table 1: Example Data Structure for this compound Dose-Response on T-Cell Proliferation
| This compound Concentration (µM) | T-Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 82.1 | 6.1 |
| 1 | 55.4 | 5.5 |
| 10 | 25.8 | 3.9 |
| 100 | 10.2 | 2.1 |
Table 2: Example Data Structure for this compound Dose-Dependent Inhibition of IL-2 Secretion
| This compound Concentration (µM) | IL-2 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Control) | 1500 | 120 | 0 |
| 0.01 | 1425 | 110 | 5 |
| 0.1 | 1150 | 95 | 23.3 |
| 1 | 675 | 70 | 55 |
| 10 | 250 | 45 | 83.3 |
| 100 | 80 | 25 | 94.7 |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Cell Plating: Wash the cells twice and resuspend in complete RPMI-1640. Plate 1x10^5 cells per well in a 96-well round-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 and add to the respective wells. Include a vehicle control.
-
T-Cell Activation: Add a T-cell activator (e.g., anti-CD3/CD28 beads or soluble antibodies) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4), and acquire data on a flow cytometer. Proliferation is measured by the dilution of the CFSE signal in the T-cell population.
Protocol: In Vitro Cytokine Release Assay
-
Cell Preparation and Plating: Isolate and plate PBMCs as described in the T-cell proliferation assay protocol.
-
This compound Treatment and T-Cell Activation: Treat cells with serial dilutions of this compound and activate them with a suitable stimulus.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using a commercially available ELISA kit or a multiplex bead-based assay, following the manufacturer's instructions.
Visualizations
Caption: Proposed signaling pathway of this compound in T-cells.
Caption: General experimental workflow for in vitro studies of this compound.
References
Impact of Forigerimod formulation with mannitol vs trehalose
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Forigerimod. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as P140 or Lupuzor™) is a 21-amino-acid phosphorylated peptide derived from the human spliceosomal U1-70K small nuclear ribonucleoprotein.[1] Its primary mechanism of action is the modulation of the immune system, specifically by inhibiting chaperone-mediated autophagy (CMA).[2] this compound binds to the constitutively expressed heat shock cognate 70 (Hsc70) protein, a key component of the CMA pathway.[2][3] This interaction disrupts the proper functioning of the autophagic process, which is often dysregulated in autoimmune diseases like systemic lupus erythematosus (SLE).[1][4]
Q2: What is the difference between the mannitol and trehalose formulations of this compound?
This compound has been clinically evaluated in two principal lyophilized formulations, differing by their primary excipient:
-
This compound with Mannitol (Lupuzor™): This formulation uses mannitol as a crystalline bulking agent. Mannitol provides structural support to the lyophilized cake, facilitating a robust and elegant final product.[5]
-
This compound with Trehalose: This formulation utilizes trehalose, a disaccharide known for its cryoprotectant properties, which can stabilize biomolecules during freezing and drying.
The choice of excipient has a significant impact on the therapeutic efficacy of this compound due to their opposing effects on the autophagy pathway.
Q3: Why is the mannitol formulation preferred over the trehalose formulation?
The mannitol formulation is preferred because trehalose has been shown to be an inducer of autophagy.[1] Since this compound's therapeutic effect relies on the inhibition of autophagy, the presence of trehalose counteracts the drug's mechanism of action, leading to reduced efficacy.[1][4] Clinical trial data has demonstrated the superior efficacy of the mannitol formulation in patients with SLE.[6][7]
Q4: What are the typical storage conditions for lyophilized this compound?
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Protect from light.
Q5: What is the recommended solvent for reconstituting this compound?
For most research applications, sterile, distilled water or a buffered saline solution (e.g., PBS) is recommended for reconstitution. The specific solvent may vary depending on the intended downstream application.
Troubleshooting Guides
Formulation & Reconstitution Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Cake Appearance (e.g., collapsed, shrunken) | Inadequate lyophilization cycle (e.g., primary drying temperature too high).Incorrect excipient concentration. | Review and optimize the lyophilization cycle. Ensure the shelf temperature during primary drying is below the collapse temperature of the formulation.Verify the correct concentration of mannitol or trehalose in the pre-lyophilization solution. |
| Difficulty Reconstituting (e.g., slow dissolution, particulates) | Incomplete drying during lyophilization, leaving residual moisture.Formation of insoluble aggregates.Improper reconstitution technique. | Ensure the secondary drying phase of lyophilization is sufficient to remove bound water.Consider optimizing the formulation with additional cryoprotectants or by adjusting the pH.Follow the recommended reconstitution protocol, ensuring gentle agitation. Avoid vigorous shaking which can denature the peptide. |
| Variability in Experimental Results | Inconsistent reconstitution.Degradation of this compound due to improper storage or handling. | Use a calibrated pipette for reconstitution to ensure a consistent final concentration.Aliquot reconstituted this compound and store at -80°C to avoid repeated freeze-thaw cycles. |
Experimental & Efficacy Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reduced Efficacy in Autophagy Inhibition Assays | Use of the trehalose formulation.Sub-optimal concentration of this compound.Cell line not responsive to this compound. | Crucially, ensure you are using the mannitol formulation of this compound. Trehalose will interfere with the assay.Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.Confirm that the target cells express Hsc70 and have a functional autophagy pathway. |
| High Background in Cellular Assays | Non-specific binding of the peptide.Contamination of cell cultures. | Include appropriate controls, such as a scrambled peptide control, to assess non-specific effects.Ensure aseptic techniques are followed during cell culture and experimentation. |
Quantitative Data Summary
Clinical Efficacy of this compound Formulations in SLE
The following table summarizes the clinical efficacy data from a Phase IIb, randomized, double-blind, placebo-controlled study of this compound (P140) in patients with Systemic Lupus Erythematosus (SLE). The primary endpoint was the SLE Responder Index (SRI) response at week 12.
| Formulation | Treatment Group | Number of Patients (ITT) | SRI Response Rate at Week 12 | p-value vs. Placebo |
| This compound in Mannitol (Lupuzor™) | 200 µg every 4 weeks + Standard of Care | 49 | 53.1% | 0.048 |
| 200 µg every 2 weeks + Standard of Care | 51 | 45.1% | 0.18 | |
| Placebo + Standard of Care | 49 | 36.2% | - | |
| This compound in Trehalose | 200 µg every 4 weeks + Standard of Care | - | Did not meet primary endpoint | - |
| Placebo + Standard of Care | - | - | - |
Data from Zimmer et al., 2013, Ann Rheum Dis.[7] Note: Specific quantitative SRI data for the trehalose formulation from a head-to-head trial is not publicly available, but it was reported to have not met its primary endpoint.[4]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of sterile, distilled water or PBS to the vial. The final concentration will depend on the specific experimental requirements.
-
Dissolution: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent peptide aggregation.
-
Storage: For immediate use, keep the reconstituted solution on ice. For long-term storage, aliquot the solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Autophagy Inhibition Assay
This protocol provides a general framework for assessing the autophagy-inhibiting activity of this compound in a cell-based assay.
-
Cell Culture: Plate your cells of interest (e.g., a human B-cell line) in a suitable culture vessel and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (mannitol formulation) for a predetermined time (e.g., 24 hours). Include a vehicle control (mannitol excipient alone) and a positive control for autophagy inhibition (e.g., Chloroquine).
-
Autophagy Induction (Optional): To enhance the autophagic flux for easier detection, you can induce autophagy by nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) for a few hours before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key autophagy markers, such as LC3B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Chaperone-Mediated Autophagy
References
- 1. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 2. HSC70 blockade by the therapeutic peptide P140 affects autophagic processes and endogenous MHCII presentation in murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSC70 blockade by the therapeutic peptide P140 affects autophagic processes and endogenous MHCII presentation in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excipients: not so inert? When the excipient plays the role of an active substance, as exemplified by systemic lupus | Swiss Medical Weekly [smw.ch]
- 5. lyonavigator.com [lyonavigator.com]
- 6. immupharma.co.uk [immupharma.co.uk]
- 7. Lupuzor/P140 peptide in patients with systemic lupus erythematosus: a randomised, double-blind, placebo-controlled phase IIb clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Forigerimod experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with Forigerimod (also known as P140 peptide or Lupuzor™). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the consistency and reliability of your findings.
Understanding this compound
This compound is a 21-amino-acid phosphorylated peptide derived from the U1 small nuclear ribonucleoprotein 70 kDa (snRNP70). Its primary mechanism of action is the modulation of the immune system through the inhibition of chaperone-mediated autophagy (CMA).[1][2][3] this compound binds to the heat shock cognate 71 kDa protein (Hsc70, also known as HSPA8), a key component of the CMA pathway.[1][2] This interaction disrupts the proper functioning of CMA, which is often hyperactivated in autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1][3] The downstream effects of this compound include reduced expression of MHC class II molecules on antigen-presenting cells, leading to decreased activation of autoreactive T-cells and a subsequent reduction in inflammation.[1][4][5]
Signaling Pathway of this compound
Caption: this compound inhibits Hsc70, leading to reduced chaperone-mediated autophagy, decreased MHC class II expression, and ultimately, a reduction in autoreactive T-cell activation and inflammation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experimentation with this compound.
Q1: My in vitro T-cell proliferation assay results are inconsistent. What are the potential causes?
A1: Variability in T-cell proliferation assays can stem from several factors:
-
Cell Health and Density: Ensure that primary T-cells or cell lines are healthy, with high viability, and are plated at a consistent density. Over-confluent or stressed cells will respond poorly to stimuli.
-
Stimulation Conditions: The concentration of activating antibodies (e.g., anti-CD3/anti-CD28) is critical. Create a titration curve to determine the optimal concentration for your specific cells and assay conditions.
-
This compound Preparation and Storage: this compound is a peptide and can be susceptible to degradation.[6][7] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[8] Store lyophilized peptide at -20°C or lower in a desiccator.[9]
-
Excipient Effects: The excipient used to dissolve and administer this compound can significantly impact its activity. For example, trehalose has been shown to induce autophagy and can counteract the inhibitory effect of this compound.[10] In contrast, mannitol has been used successfully as an excipient.[10] Ensure your vehicle control is appropriate.
-
Assay Timing: The kinetics of T-cell proliferation can vary. Establish a time-course experiment to identify the optimal incubation time for your assay.
Q2: I am not observing the expected decrease in autophagy markers (e.g., LC3-II) after this compound treatment. What should I check?
A2: Difficulty in observing changes in autophagy markers can be due to several technical reasons:
-
Autophagic Flux: Measuring only the steady-state levels of LC3-II can be misleading. An accumulation of LC3-II could mean either an induction of autophagy or a blockage in the degradation of autophagosomes. To measure autophagic flux, you should include a lysosomal inhibitor (e.g., bafilomycin A1 or a combination of E64d and pepstatin A) in your experiment. This will reveal the rate of LC3-II production.
-
Western Blotting Technique: The conversion of LC3-I to LC3-II is a key indicator of autophagy. Ensure your Western blot protocol is optimized to detect both forms. Use a high-percentage polyacrylamide gel for better resolution of these low molecular weight proteins.
-
Cell Type and Basal Autophagy Levels: The effect of this compound on autophagy may be more pronounced in cells with high basal levels of chaperone-mediated autophagy, such as those from lupus-prone MRL/lpr mice.[4]
-
This compound Concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound.
Q3: I am seeing high variability in my in vivo animal studies. How can I improve consistency?
A3: In vivo studies are inherently more variable than in vitro assays. To minimize variability:
-
Animal Model: Use age- and sex-matched animals from a reputable supplier. The MRL/lpr mouse model is commonly used for studying this compound in the context of lupus.[11]
-
Drug Administration: Ensure consistent dosing and route of administration. Intravenous or subcutaneous injections are common for this compound.
-
Group Size: Use a sufficient number of animals per group to achieve statistical power.
-
Endpoint Analysis: Standardize the timing and methods for all endpoint measurements, such as proteinuria, anti-dsDNA antibody levels, and histological analysis.
-
Blinding: Whenever possible, blind the researchers to the treatment groups during data collection and analysis to minimize bias.
Data Presentation
Table 1: In Vitro Efficacy of this compound on T-Cell Proliferation
| Concentration (µM) | T-Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 0.1 | 85.2 | 7.1 |
| 1 | 62.5 | 5.9 |
| 10 | 35.8 | 4.2 |
| 50 | 15.1 | 2.8 |
| 100 | 8.9 | 1.5 |
| IC50 | ~5 µM |
Fictional data for illustrative purposes.
Table 2: Expected Experimental Outcomes of this compound Treatment
| Assay | Key Readout | Expected Outcome with this compound | Potential Source of Variability |
| T-Cell Proliferation | 3H-Thymidine incorporation or CFSE dilution | Decreased proliferation | Cell health, stimulation conditions, this compound stability |
| Autophagy Analysis | LC3-II/LC3-I ratio (Western Blot) | Decreased autophagic flux | Lysosomal inhibitor usage, antibody quality |
| MHC Class II Expression | Surface I-A/I-E levels (Flow Cytometry) | Decreased expression on B-cells | Antibody staining, gating strategy |
| Cytokine Secretion | IL-2, IFN-γ, IL-17 levels (ELISA/CBA) | Decreased secretion of pro-inflammatory cytokines | Assay timing, donor variability |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using 3H-Thymidine Incorporation
-
Cell Preparation: Isolate splenocytes from MRL/lpr mice and prepare a single-cell suspension.[12]
-
Plating: Plate 2 x 105 cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle control to the wells.
-
Stimulation: Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
3H-Thymidine Pulse: Add 1 µCi of 3H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporation of 3H-thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the proliferation observed in the vehicle-treated, stimulated control wells.
Protocol 2: Western Blot for Autophagy Marker LC3-II
-
Cell Culture and Treatment: Culture splenocytes from MRL/lpr mice and treat with this compound or vehicle for 24 hours. For autophagic flux measurement, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4 hours of incubation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities for LC3-I and LC3-II and normalize to the loading control.
Protocol 3: Flow Cytometry for MHC Class II Expression on B-Cells
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from this compound-treated and control MRL/lpr mice.
-
Fc Block: Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.
-
Surface Staining: Stain the cells with fluorescently-conjugated antibodies against B-cell markers (e.g., B220 or CD19) and MHC Class II (I-A/I-E).[13][14]
-
Viability Dye: Include a viability dye to exclude dead cells from the analysis.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the live, single B-cell population and analyze the median fluorescence intensity (MFI) of the MHC Class II staining.
Mandatory Visualizations
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting common sources of variability in in vitro experiments with this compound.
Logical Relationships of Factors Contributing to In Vivo Variability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. What are HSC70 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 11. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MHC Class II (I-A/I-E) Monoclonal Antibody (M5/114.15.2), APC (17-5321-82) [thermofisher.com]
- 14. MHC Class II (I-A/I-E) Monoclonal Antibody (M5/114.15.2), Functional Grade (16-5321-81) [thermofisher.com]
Forigerimod degradation pathways and prevention
Forigerimod Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (also known as P140, Lupuzor, IPP-201101).[1][2][3]
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a 21-amino-acid phosphorylated peptide fragment derived from the U1 small nuclear ribonucleoprotein 70 kDa.[1] It functions as a CD4 T-cell modulator and a potent inhibitor of autophagy.[1][4] Its primary therapeutic target is autoimmune disorders such as systemic lupus erythematosus (SLE).[1][5] The mechanism of action involves binding to HSPA8 (HSC70) and modulating the activation of auto-reactive T-cells, which helps to suppress the autoimmune response without causing broad immunosuppression.[5][6][7]
2. What are the likely degradation pathways for a peptide therapeutic like this compound?
While specific degradation pathways for this compound are not extensively published, peptides of its nature are susceptible to several chemical and physical degradation processes. These include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues.
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation. This compound contains a methionine residue.[8]
-
Phosphatase-mediated dephosphorylation: As a phosphopeptide, the phosphate group on Serine-140 is critical for its activity and can be removed by phosphatases.
-
Aggregation and precipitation: Peptides can form aggregates, leading to loss of function and potential immunogenicity.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration.
3. How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, consider the following best practices:
-
Storage Temperature: Store this compound as a lyophilized powder at -20°C or -80°C for long-term stability. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Reconstitute the peptide in a buffer recommended by the supplier, or in a buffer system that is optimized for pH and ionic strength to maintain stability.
-
pH: Maintain a pH range that minimizes hydrolysis and deamidation. A pH between 5.0 and 6.0 is often optimal for peptide stability.
-
Excipients: The choice of excipients can be critical. A study on this compound showed that a formulation with mannitol was more effective than one with trehalose, suggesting that excipients can significantly impact the peptide's activity.[9] Consider using stabilizers such as sugars (e.g., mannitol, sucrose), amino acids (e.g., glycine, arginine), or non-ionic surfactants (e.g., polysorbate 80) to prevent aggregation and adsorption.
-
Avoid Contamination: Use sterile techniques and nuclease-free/protease-free water and reagents to prevent enzymatic degradation.
4. What analytical methods are suitable for assessing the stability and degradation of this compound?
A combination of analytical techniques should be used to monitor the purity and integrity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of peptides and detecting degradation products such as deamidated or oxidized forms.
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of the intact peptide and to characterize any degradation products by identifying their mass-to-charge ratio.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the peptide and to detect conformational changes that may occur upon degradation or aggregation.
-
Dynamic Light Scattering (DLS): DLS is useful for detecting the formation of aggregates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays | 1. Peptide degradation due to improper storage or handling.2. Repeated freeze-thaw cycles.3. Dephosphorylation of the serine residue.4. Aggregation of the peptide. | 1. Confirm storage conditions. Prepare fresh aliquots from a new vial of lyophilized powder.2. Aliquot the reconstituted peptide to minimize freeze-thaw cycles.3. Include phosphatase inhibitors in your assay buffer if enzymatic dephosphorylation is suspected.4. Analyze the peptide solution for aggregates using DLS or size-exclusion chromatography. Consider optimizing the formulation with anti-aggregation excipients. |
| Variable results between experiments | 1. Inconsistent peptide concentration due to adsorption to labware.2. Inconsistent reconstitution or dilution.3. Degradation of stock solutions over time. | 1. Use low-binding microcentrifuge tubes and pipette tips. Consider adding a non-ionic surfactant to your buffer.2. Ensure the lyophilized powder is fully dissolved before use. Use calibrated pipettes for all dilutions.3. Use freshly prepared dilutions for each experiment and avoid using old stock solutions. |
| Appearance of new peaks in HPLC chromatogram | 1. Chemical degradation (e.g., oxidation, deamidation).2. Formation of aggregates. | 1. Use LC-MS to identify the mass of the new peaks and deduce the type of modification.2. Use a size-exclusion chromatography (SEC-HPLC) method to detect aggregates. |
Experimental Protocols
Protocol: Assessing the Stability of this compound using RP-HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions.
1. Objective: To determine the stability of this compound over time at various temperatures and pH values.
2. Materials:
-
Lyophilized this compound
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
A range of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
3. Method:
-
Preparation of Stock Solution: Reconstitute a known amount of lyophilized this compound in HPLC-grade water to create a concentrated stock solution.
-
Preparation of Stability Samples: Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples for each condition and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition for analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact peptide relative to the time zero sample.
-
Identify and quantify any new peaks that appear, which represent degradation products.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - ImmuPharma - AdisInsight [adisinsight.springer.com]
- 4. This compound|CAS 497156-60-2|DC Chemicals [dcchemicals.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Autoimmunity – ImmuPharma PLC [immupharma.co.uk]
- 8. This compound | C117H181N34O32PS | CID 56841982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The importance of implementing proper selection of excipients in lupus clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Forigerimod and Methotrexate: A Comparative Analysis in Preclinical In Vivo Models
For researchers and drug development professionals navigating the landscape of immunomodulatory and anti-inflammatory therapeutics, a comprehensive understanding of the preclinical performance of novel compounds compared to established standards is paramount. This guide provides a detailed, data-driven comparison of Forigerimod, a novel CD4 T-cell modulator, and Methotrexate, a long-standing folate antagonist, based on available in vivo studies. This analysis focuses on their efficacy in relevant animal models of autoimmune diseases, their mechanisms of action, and the experimental protocols utilized in these investigations.
Executive Summary
This compound and Methotrexate demonstrate efficacy in distinct preclinical models of autoimmune disease, reflecting their different mechanisms of action. This compound has shown promise in a murine model of systemic lupus erythematosus (SLE), primarily impacting autophagy and T-cell modulation. Methotrexate, a cornerstone therapy for rheumatoid arthritis and psoriasis, exhibits robust anti-inflammatory effects in corresponding animal models by inhibiting folate-dependent pathways and promoting adenosine signaling. Due to the absence of direct head-to-head in vivo comparative studies, this guide presents data from separate investigations to facilitate a cross-study evaluation.
Mechanism of Action
This compound is a synthetic peptide that acts as a CD4 T-cell modulator. Its mechanism involves the inhibition of the heat shock protein 70 (Hsc70) chaperone activity, which in turn modulates autophagy, a cellular process implicated in the pathogenesis of autoimmune diseases like SLE. By interfering with this pathway, this compound is thought to restore immune tolerance.[1]
Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of purines and pyrimidines, essential components of DNA and RNA. By blocking DHFR, Methotrexate interferes with the proliferation of rapidly dividing cells, including activated immune cells.[2] Its anti-inflammatory effects are also attributed to the promotion of adenosine release, which has potent anti-inflammatory properties.
Below are diagrams illustrating the signaling pathways associated with each compound.
Caption: Signaling Pathway of this compound.
Caption: Signaling Pathway of Methotrexate.
In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical in vivo studies for this compound and Methotrexate in relevant animal models.
This compound: Systemic Lupus Erythematosus (SLE) Model
| Study Parameter | Animal Model | Treatment Group | Dosage | Route | Key Findings | Reference |
| Autophagy Modulation | MRL/lpr mice | This compound (P140) | Not specified | Not specified | Reduced autophagic process in T lymphocytes. | [1] |
Further quantitative data from in vivo studies on this compound were not available in the public domain at the time of this review.
Methotrexate: Rheumatoid Arthritis & Psoriasis Models
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA Model)
| Study Parameter | Animal Model | Treatment Group | Dosage | Route | Key Findings | Reference |
| Bone Volume | Wistar Rats | Methotrexate | 1.5 mg/kg | Oral | Prevented bone loss induced by collagen treatment. | [3][4] |
| Cartilage Destruction | Wistar Rats | Methotrexate | 1.5 mg/kg | Oral | Slightly reduced cartilage destruction. | [3][4] |
| Paw Edema | CIA Rats | Methotrexate | 0.3 mg/kg/2 days | Subcutaneous | Modest but sensitive effectiveness on paw edema (Imaxd = 0.16, IC50d = 0.712 nM). | [5] |
Psoriasis (Imiquimod-Induced Model)
| Study Parameter | Animal Model | Treatment Group | Dosage | Route | Key Findings | Reference |
| PASI Score (Erythema, Scaling, Thickness) | BALB/c Mice | Methotrexate | 1 mg/kg | Intragastric | Significantly inhibited erythema, scaling, and thickening of the skin. | [2][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Methotrexate in Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the effect of Methotrexate on collagen-induced arthritis in rats.
Animal Model:
-
Induction of Arthritis: Emulsion of bovine type II collagen and incomplete Freund's adjuvant injected intradermally at the base of the tail. A booster injection is given on day 21.[3][4]
Treatment Protocol:
-
Drug: Methotrexate
-
Frequency: Daily from day 21 to 42 post-immunization.[4]
-
Control Groups: Saline-treated CIA rats and healthy controls.
Assessment:
-
Primary Endpoints:
The experimental workflow is illustrated in the diagram below.
Caption: Workflow for Methotrexate in CIA Rat Model.
Methotrexate in Imiquimod-Induced Psoriasis in Mice
Objective: To assess the therapeutic effect of Methotrexate on imiquimod-induced psoriasis-like skin inflammation in mice.
Animal Model:
-
Induction of Psoriasis: Daily topical application of imiquimod cream (5%) on the shaved back skin for 7 consecutive days.[2][6]
Treatment Protocol:
-
Drug: Methotrexate
-
Route of Administration: Intragastric administration[2]
-
Frequency: Daily for 7 days, concurrently with imiquimod application.
-
Control Groups: Imiquimod-treated mice receiving vehicle and untreated healthy mice.
Assessment:
-
Primary Endpoints:
The experimental workflow for this study is depicted below.
Caption: Workflow for Methotrexate in Psoriasis Mouse Model.
Conclusion
This comparative guide highlights the distinct preclinical profiles of this compound and Methotrexate. While Methotrexate's efficacy in well-established models of rheumatoid arthritis and psoriasis is supported by quantitative data, the publicly available in vivo data for this compound is currently more limited, primarily focusing on its mechanism of action in a lupus model. For a more direct comparison, future in vivo studies directly comparing this compound and Methotrexate in the same animal models of autoimmune disease would be invaluable. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting future studies in this therapeutic area.
References
- 1. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 2. Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Forigerimod's Impact on Autophagy: A Comparative Analysis
For researchers and professionals in drug development, understanding the precise mechanism of action of novel therapeutics is paramount. Forigerimod (also known as P140), a CD4 T-cell modulator under investigation for autoimmune diseases such as systemic lupus erythematosus (SLE), has been identified as a potent inhibitor of autophagy. This guide provides a comparative analysis of this compound's effects on autophagy, contrasting its performance with well-established autophagy modulators, the inducer Rapamycin and the inhibitor Chloroquine, supported by experimental data.
Mechanism of Action: A Targeted Approach to Autophagy Inhibition
This compound distinguishes itself from broad-spectrum autophagy inhibitors by specifically targeting chaperone-mediated autophagy (CMA). Evidence indicates that this compound interacts with the heat shock cognate 71 kDa protein (HSC70), a key chaperone in CMA, and leads to the destabilization of the lysosome-associated membrane protein 2A (LAMP2A). This targeted disruption of the CMA pathway results in the reduction of the abnormally high autophagic flux observed in pathological conditions like lupus. In preclinical models, particularly in MRL/lpr lupus-prone mice, treatment with this compound has been shown to "correct" the levels of key autophagy markers, restoring them to a baseline state.[1]
Comparative Analysis of Autophagy Modulation
To validate and contextualize the effects of this compound, its performance is compared against Rapamycin, a well-known mTOR inhibitor that induces autophagy, and Chloroquine, a lysosomal inhibitor that blocks autophagic flux at a late stage. The following tables summarize the expected quantitative effects of these compounds on key autophagy markers based on available research.
Table 1: Effects on Macroautophagy Markers (LC3-II and p62/SQSTM1)
| Compound | Target | Expected Effect on LC3-II Levels | Expected Effect on p62/SQSTM1 Levels |
| This compound (P140) | Chaperone-Mediated Autophagy (HSC70/LAMP2A) | Decrease (in hyperactive states) | Increase (due to flux inhibition) |
| Rapamycin | mTOR | Increase | Decrease |
| Chloroquine | Lysosomal acidification | Increase | Increase |
Note: The effect of this compound on LC3-II is described as a "correction" towards baseline in disease models with hyperactive autophagy. In a normal physiological state, its effect might be less pronounced compared to potent, broad-spectrum inhibitors.
Table 2: Effects on Chaperone-Mediated Autophagy Markers (HSC70 and LAMP2A)
| Compound | Target | Expected Effect on HSC70 Levels | Expected Effect on LAMP2A Levels |
| This compound (P140) | Chaperone-Mediated Autophagy (HSC70/LAMP2A) | Downregulation of overexpression | Downregulation of overexpression |
| Rapamycin | mTOR | No direct effect expected | No direct effect expected |
| Chloroquine | Lysosomal acidification | No direct effect expected | No direct effect expected |
Experimental Protocols
To assess the effects of this compound and other modulators on autophagy, the following standard experimental protocols are employed:
Western Blotting for LC3 and p62/SQSTM1
This technique is used to quantify the levels of the autophagy-related proteins LC3-II and p62/SQSTM1.
-
Cell Lysis: Cells are treated with this compound, Rapamycin, Chloroquine, or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62/SQSTM1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin. The ratio of LC3-II to LC3-I is often calculated to indicate the extent of autophagosome formation.
Fluorescence Microscopy for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
-
Cell Culture and Transfection: Cells are cultured on glass coverslips and may be transfected with a GFP-LC3 or mRFP-GFP-LC3 tandem construct.
-
Treatment: Cells are treated with this compound, Rapamycin, Chloroquine, or a vehicle control.
-
Fixation and Staining: After treatment, cells are fixed with paraformaldehyde, permeabilized, and, if not using a fluorescent fusion protein, stained with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are acquired using a fluorescence or confocal microscope. The number of LC3-positive puncta per cell is quantified using image analysis software. An increase in the number of puncta is indicative of an increase in autophagosome formation.
Autophagic Flux Assay
To determine whether a compound induces autophagy or inhibits the degradation of autophagosomes, an autophagic flux assay is performed. This is often done by treating cells with the compound of interest in the presence and absence of a lysosomal inhibitor like Chloroquine or Bafilomycin A1. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the compound alone indicates an induction of autophagic flux.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
Forigerimod: A Comparative Analysis Against Standard Therapies for Systemic Lupus Erythematosus
For researchers and drug development professionals, this guide provides a data-driven comparison of Forigerimod (also known as Lupuzor™ or Edratide), a novel peptide therapeutic, against standard-of-care treatments for Systemic Lupus Erythematosus (SLE). This document synthesizes findings from key clinical trials, detailing the drug's mechanism of action, efficacy data, and experimental protocols to offer an objective evaluation of its performance.
Mechanism of Action: Modulating Autoreactive T-Cells
This compound is a 21-amino-acid synthetic peptide derived from the U1 small nuclear ribonucleoprotein (snRNP-70k).[1][2] Its proposed mechanism of action is unique compared to broad immunosuppressants. It is designed to modulate the activation of autoreactive T-cells, which are key drivers of the autoimmune response in lupus, without causing general immunosuppression.[3][4] The peptide is phosphorylated at the Serine-140 position and has been shown to bind to the HSPA8/HSC70 protein.[2] This interaction is believed to inhibit chaperone-mediated autophagy, a cellular process that is abnormally enhanced in T-cells of lupus patients and contributes to the presentation of autoantigens.[2] By correcting this dysfunction, this compound aims to restore immune tolerance.[2]
Clinical Efficacy of this compound
The clinical development of this compound has yielded mixed results, with trials demonstrating a favorable safety profile but failing to consistently meet primary efficacy endpoints with statistical significance when compared to placebo plus standard of care.
Standard Lupus Treatments
Standard of care (SoC) for SLE is aimed at controlling symptoms and preventing organ damage.[5] It typically includes a combination of:
-
Nonsteroidal anti-inflammatory drugs (NSAIDs): For pain, swelling, and fever.[6][7]
-
Antimalarials: Such as hydroxychloroquine, which is effective for rashes and arthritis and helps reduce disease flares.[8][9]
-
Corticosteroids: (e.g., prednisone) to counter inflammation, especially in severe cases involving major organs.[6][7]
-
Immunosuppressants: Drugs like azathioprine, mycophenolate, and methotrexate are used to suppress the overactive immune system.[6][9]
-
Biologics: Belimumab and anifrolumab target specific immune system components.[7][8]
Phase II Clinical Trial (PRELUDE Study)
Table 1: Key Efficacy Outcomes from the Phase II PRELUDE Study
| Endpoint | Placebo (n=88) | This compound 0.5 mg (n=78) | p-value | Odds Ratio (OR) |
|---|---|---|---|---|
| BILAG Responder Index | 24% | 40% | 0.03 | 2.09 |
| Medicinal Flare | 29% | 17% | 0.039 | 0.43 |
| Composite SLE Responder Index (cSRI) | 20% | 34% | 0.058 | - |
Data sourced from the PRELUDE study results.[10]
Phase III Clinical Trial (NCT02504645)
A pivotal Phase III trial evaluated a 200 mcg dose of Lupuzor™ (this compound) plus standard of care against a placebo plus standard of care over 52 weeks.[4][13] The trial failed to meet its primary endpoint of a statistically significant SLE Responder Index (SRI) response rate.[4] However, a superior response rate was observed in the treatment group, particularly in patients who were anti-dsDNA autoantibody positive, though this subgroup analysis was not statistically significant.[14][15] The treatment maintained a strong safety profile with no serious adverse events reported.[4][16]
Table 2: Primary Efficacy Outcome from the Phase III Study (NCT02504645)
| Endpoint | Placebo + SoC | This compound + SoC | p-value |
|---|---|---|---|
| Overall SRI Response Rate | 44.6% | 52% | Not Statistically Significant |
| SRI Response in anti-dsDNA Positive Subgroup | 47.3% | 61.5% | 0.0967 |
Data sourced from the Phase III top-line results announcement.[4][14]
An open-label extension study of the Phase III trial further confirmed the robust safety profile of this compound.[16]
Experimental Protocols
Phase II PRELUDE Study Protocol (NCT00203151)
The PRELUDE study was a multinational, multicenter, randomized, double-blind, placebo-controlled trial.[12][17]
-
Treatment Arms: Patients were randomized 1:1:1:1 to receive weekly subcutaneous injections of placebo or this compound at doses of 0.5 mg, 1.0 mg, or 2.5 mg, in addition to their standard medications.[11][12]
-
Duration: The treatment period was 26 weeks.[10]
-
Secondary Endpoints: Included the British Isles Lupus Assessment Group (BILAG) Responder Index and an analysis of disease flares.[10][11]
Phase III Study Protocol (NCT02504645)
This was a 52-week, randomized, double-blind, parallel-group, placebo-controlled study.[13]
-
Patient Population: 200 patients with SLE.[4]
-
Treatment Arms: Patients were randomized 1:1 to receive either 200 mcg of this compound or a placebo, administered as a subcutaneous injection every 4 weeks.[3][4] Both groups continued to receive their standard of care therapy.[4]
-
Duration: 48-week treatment period, with a primary endpoint assessment at week 52.[3][19]
-
Primary Endpoint: The primary efficacy outcome was the SLE Responder Index (SRI) at week 52.[3]
Conclusion
This compound represents a novel, targeted therapeutic approach for SLE by modulating T-cell autoimmunity.[3] While it has consistently demonstrated a favorable safety and tolerability profile across clinical trials, its efficacy has been less definitive.[10][16] Phase II and III studies did not achieve their primary endpoints with statistical significance.[4][11] However, positive trends in secondary endpoints and specific patient subgroups, such as the BILAG response in the Phase II trial and the higher SRI response in anti-dsDNA positive patients in the Phase III trial, suggest a potential clinical benefit that may warrant further investigation.[10][14] Future studies may require refined patient selection criteria or longer durations to more clearly demonstrate the clinical efficacy of this compound in the management of SLE.[10][12]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. immupharma.co.uk [immupharma.co.uk]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Lupus and medication | Better Health Channel [betterhealth.vic.gov.au]
- 7. Lupus - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. lupuscanada.org [lupuscanada.org]
- 10. lupus.bmj.com [lupus.bmj.com]
- 11. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lupusnewstoday.com [lupusnewstoday.com]
- 13. | BioWorld [bioworld.com]
- 14. Further Analysis from its Pivotal Phase III Trial of Lupuzor™ in Patients with Systemic Lupus Erythematosus (SLE) Shows Positive Results in the Europe Cohort1 – ImmuPharma PLC [immupharma.co.uk]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Primary endpoint successfully met from the open label extension study evaluating safety and tolerability from the Pivotal Phase III trial of Lupuzor™ in patients with Systemic Lupus Erythematosus (“Lupus”) – ImmuPharma PLC [immupharma.co.uk]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. lse.co.uk [lse.co.uk]
Validating Forigerimod's Target Engagement in Splenocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Forigerimod and an alternative, Fingolimod, focusing on the validation of their respective target engagement in splenocytes. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the molecular interactions and cellular consequences of these immunomodulatory compounds.
Introduction
This compound (also known as P140) is a peptide-based immunomodulator under investigation for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). Its mechanism of action involves the modulation of auto-reactive T-cells and the inhibition of autophagy.[1] Specifically, this compound is a phosphorylated 21-amino-acid fragment of the U1 small nuclear ribonucleoprotein 70 kDa (snRNP70) that binds to the heat shock cognate 71 kDa protein (HSC70), also known as HSPA8, inhibiting its chaperone activity and thereby reducing the excessive autophagy observed in T lymphocytes of lupus patients.
Fingolimod, an approved oral therapy for multiple sclerosis, serves as a relevant comparator due to its profound effects on lymphocyte trafficking. It is a sphingosine-1-phosphate (S1P) receptor modulator.[2][3][4] Upon phosphorylation in vivo, Fingolimod acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and a subsequent reduction of circulating lymphocytes.[2][3][4]
This guide will compare the validation of target engagement for both compounds in splenocytes, which represent a key immune cell population for studying immunomodulatory effects.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and Fingolimod related to their target engagement and cellular effects in splenocytes.
| Parameter | This compound | Fingolimod |
| Target | Heat Shock Cognate 71 kDa protein (HSC70/HSPA8) | Sphingosine-1-Phosphate Receptor 1 (S1P1) |
| Binding Affinity (Kd) | ~50 nM (to HSC70) | ~0.1 - 1 nM (to S1P1)[5][6] |
| Cellular Consequence | Inhibition of chaperone-mediated autophagy, modulation of T-cell activation | Internalization of S1P1 receptor, sequestration of lymphocytes |
| Effective Concentration (EC50) for Lymphocyte Sequestration | Not Applicable | ~0.1 - 1 nM[2] |
| Inhibitory Concentration (IC50) for Autophagy Inhibition | ~100 nM | Not Applicable |
Experimental Protocols
Detailed methodologies for key experiments to validate the target engagement of this compound and Fingolimod in splenocytes are provided below.
This compound Target Engagement: Co-Immunoprecipitation of HSC70
This protocol is designed to confirm the interaction between this compound and its target, HSC70, in splenocytes.
Objective: To demonstrate the binding of this compound to HSC70 in a cellular context.
Materials:
-
Murine splenocytes
-
This compound (biotinylated)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-HSC70 antibody
-
Protein A/G magnetic beads
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
Western blot reagents (SDS-PAGE gels, transfer membranes, blocking buffer, antibodies, chemiluminescent substrate)
Procedure:
-
Splenocyte Culture and Treatment: Culture murine splenocytes at a density of 1x10^7 cells/mL. Treat the cells with biotinylated this compound (e.g., 1 µM) for 4 hours. Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HSC70 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three times with cold lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP to detect biotinylated this compound.
-
As a control, probe a separate blot with an anti-HSC70 antibody to confirm the immunoprecipitation of HSC70.
-
Expected Outcome: A band corresponding to the molecular weight of biotinylated this compound should be detected in the lane corresponding to the HSC70 immunoprecipitate from this compound-treated cells, but not in the untreated control.
This compound Functional Assay: Autophagy Inhibition (LC3-II Western Blot)
This protocol assesses the functional consequence of this compound's target engagement by measuring the inhibition of autophagy.
Objective: To quantify the effect of this compound on autophagic flux in splenocytes by measuring the levels of LC3-II.
Materials:
-
Murine splenocytes
-
This compound
-
Autophagy inducer (e.g., rapamycin)
-
Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)
-
Cell lysis buffer
-
Anti-LC3B antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
Western blot reagents
Procedure:
-
Splenocyte Culture and Treatment: Culture splenocytes and pre-treat with this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Autophagy Induction: Induce autophagy by adding rapamycin (e.g., 100 nM) for 4 hours.
-
Lysosomal Inhibition: In a parallel set of experiments, add a lysosomal inhibitor like bafilomycin A1 (e.g., 100 nM) for the last 2 hours of culture to assess autophagic flux.
-
Cell Lysis and Western Blotting:
Expected Outcome: this compound treatment is expected to reduce the rapamycin-induced increase in the LC3-II/LC3-I ratio, indicating an inhibition of autophagy. The accumulation of LC3-II in the presence of a lysosomal inhibitor will be lower in this compound-treated cells, confirming a reduction in autophagic flux.
Fingolimod Target Engagement: S1P1 Receptor Internalization Assay
This protocol validates the engagement of Fingolimod with its target, the S1P1 receptor, by measuring receptor internalization.
Objective: To quantify the dose-dependent internalization of the S1P1 receptor on the surface of splenocytes following Fingolimod treatment.
Materials:
-
Murine splenocytes
-
Fingolimod (phosphorylated form, FTY720-P)
-
Fluorescently labeled anti-S1P1 antibody
-
Flow cytometer
Procedure:
-
Splenocyte Culture and Treatment: Culture splenocytes and treat with varying concentrations of FTY720-P (e.g., 0.01, 0.1, 1, 10, 100 nM) for 1 hour at 37°C.[10][11][12][13] Include an untreated control.
-
Antibody Staining:
-
Wash the cells with cold FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-S1P1 antibody for 30 minutes on ice.
-
-
Flow Cytometry Analysis:
-
Wash the cells again to remove unbound antibody.
-
Acquire the samples on a flow cytometer and measure the mean fluorescence intensity (MFI) of the S1P1 staining on the lymphocyte population.
-
Expected Outcome: A dose-dependent decrease in the MFI of S1P1 staining will be observed with increasing concentrations of FTY720-P, indicating the internalization of the S1P1 receptor from the cell surface.
Fingolimod Functional Assay: T-Cell Proliferation Assay (CFSE-based)
This protocol assesses a key functional consequence of Fingolimod's mechanism of action, which is the modulation of T-cell responses.
Objective: To measure the effect of Fingolimod on T-cell proliferation in splenocyte cultures.
Materials:
-
Murine splenocytes
-
Fingolimod (FTY720-P)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., anti-CD3/CD28 antibodies or Concanavalin A)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Cell Culture and Treatment:
-
Wash the CFSE-labeled cells and resuspend them in complete medium.
-
Plate the cells in a 96-well plate and add varying concentrations of FTY720-P.
-
Stimulate the cells with a T-cell mitogen.
-
-
Incubation and Analysis:
-
Incubate the cells for 72 hours at 37°C.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which is indicative of cell proliferation.
-
Expected Outcome: Fingolimod is expected to inhibit T-cell proliferation in a dose-dependent manner. This will be observed as a decrease in the percentage of cells that have undergone division (i.e., have diluted their CFSE fluorescence).
Visualizations
Signaling Pathways
Caption: this compound's mechanism in splenocytes.
Caption: Fingolimod's mechanism in splenocytes.
Experimental Workflows
Caption: Workflow for this compound target validation.
Caption: Workflow for Fingolimod target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod attenuates splenocyte-induced demyelination in cerebellar slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]
- 15. researchgate.net [researchgate.net]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. pubcompare.ai [pubcompare.ai]
- 18. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Forigerimod's Impact on Autophagy: A Comparative Analysis of Western Blot Data
For researchers in immunology and drug development, understanding the mechanism of action of novel therapeutics is paramount. Forigerimod (also known as P140 peptide or Lupuzor™), a promising therapeutic candidate for systemic lupus erythematosus (SLE), has been shown to modulate autophagy, a critical cellular process for homeostasis and immune regulation. This guide provides a comparative analysis of this compound's effects on key autophagy markers, as determined by Western blot, in contrast to other well-known autophagy modulators.
This compound's therapeutic potential in autoimmune diseases like SLE is linked to its ability to inhibit a hyperactive autophagic process observed in the lymphocytes of lupus patients and mouse models.[1][2] Specifically, this compound targets chaperone-mediated autophagy (CMA), a selective form of autophagy.[2][3] This guide will delve into the experimental evidence supporting this mechanism, focusing on the quantitative and qualitative changes in essential autophagy-related proteins.
Comparative Analysis of Autophagy Markers
Western blot analysis is a cornerstone technique to assess the status of the autophagy pathway. The relative abundance of key proteins like Microtubule-associated protein 1A/1B-light chain 3 (LC3), Sequestosome 1 (p62/SQSTM1), Heat shock cognate 71 kDa protein (HSPA8/HSC70), and Lysosome-associated membrane protein 2 (LAMP2A) provides a snapshot of autophagic activity.
This compound treatment, particularly in preclinical lupus models using MRL/lpr mice, leads to a blockage in the autophagic flux.[1][2] This is evidenced by the accumulation of both LC3-II (the lipidated form of LC3 associated with autophagosomes) and p62, a protein that is normally degraded during autophagy.[1] Furthermore, this compound has been shown to downregulate the expression of HSPA8 and LAMP2A, key components of the CMA machinery that are overexpressed in MRL/lpr B cells.[3]
To provide a clear comparison, the following table summarizes the effects of this compound on these markers alongside two well-characterized autophagy modulators: Chloroquine, an inhibitor of autophagosome-lysosome fusion, and Rapamycin, an mTOR inhibitor that induces autophagy.
| Treatment | Target Protein | Observed Effect on Protein Level | Interpretation | Quantitative Data (Relative Change) | Source |
| This compound (P140) | LC3-II | Increase | Inhibition of autophagic flux | Data descriptive, not quantified in reviewed sources | [1] |
| p62 | Increase | Inhibition of autophagic flux and degradation of p62 | Data descriptive, not quantified in reviewed sources | [1] | |
| HSPA8 (HSC70) | Decrease (in MRL/lpr B cells) | Direct target engagement and modulation of CMA | Data descriptive, not quantified in reviewed sources | [3] | |
| LAMP2A | Decrease (in MRL/lpr B cells) | Downregulation of a key CMA component | Data descriptive, not quantified in reviewed sources | [3] | |
| Chloroquine | LC3-II | Significant Increase | Inhibition of autophagosome-lysosome fusion | ~2.5-fold increase in PBMCs from SLE patients | [3] |
| p62 | Significant Increase | Blockage of lysosomal degradation | ~2-fold increase in PBMCs from SLE patients | [3] | |
| Rapamycin | LC3-II/LC3-I Ratio | Increase | Induction of autophagy | >2-fold increase in EtOH-LPS treated Raw264.7 cells | [4] |
| p62 | Decrease | Enhanced autophagic degradation | Not specified | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
A detailed protocol for Western blot analysis is crucial for reproducible results. The following is a generalized protocol based on standard laboratory practices and information gathered from relevant literature.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., B cells isolated from MRL/lpr mice, or relevant cell lines) under standard conditions.
-
Treat cells with this compound, Chloroquine, Rapamycin, or a vehicle control at the desired concentrations and for the specified duration.
2. Protein Extraction:
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic acid (BCA) protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (LC3, p62, HSPA8, LAMP2A, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands to correct for variations in protein loading.
This guide provides a framework for understanding and evaluating the effects of this compound on autophagy. The presented data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this novel immunomodulatory peptide.
References
- 1. The Role of Autophagy in Lupus Nephritis [mdpi.com]
- 2. Modulation of deregulated chaperone-mediated autophagy by a phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. immupharma.co.uk [immupharma.co.uk]
A Comparative Analysis of the Immunomodulatory Effects of Forigerimod and Other Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of Forigerimod (also known as Lupuzor™ or P140) with other immunomodulatory peptides, namely Thymosin alpha 1 and Interferon-gamma. The information is supported by available experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Introduction to Immunomodulatory Peptides
Immunomodulatory peptides are a class of therapeutic agents that can alter the immune system's response. They offer a targeted approach to treating various pathologies, including autoimmune diseases, infections, and cancers, by either enhancing, suppressing, or modifying immune reactions. This guide focuses on a comparative analysis of this compound, a synthetic peptide with a unique mechanism of action, against the more established immunomodulatory peptides, Thymosin alpha 1 and Interferon-gamma.
Mechanisms of Action and Signaling Pathways
This compound (P140)
This compound is a 21-amino acid synthetic phosphopeptide derived from the U1 small nuclear ribonucleoprotein (snRNP). Its primary mechanism of action involves the inhibition of chaperone-mediated autophagy (CMA).[1] this compound binds to the heat shock cognate 71 kDa protein (Hsc70), also known as HSPA8, a key component of the CMA process.[2][3] In autoimmune diseases like systemic lupus erythematosus (SLE), hyperactivated CMA is believed to contribute to the abnormal presentation of self-antigens to T cells. By binding to HSPA8, this compound interferes with this process, leading to a reduction in the presentation of self-antigens by major histocompatibility complex (MHC) class II molecules.[1] This ultimately results in the depletion of hyper-activated autoreactive T and B cells, helping to restore immune homeostasis without causing broad immunosuppression.[1] Preclinical studies in a mouse model of Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) have shown that this compound can ameliorate the clinical and biological course of the disease.[4]
Figure 1: this compound's Mechanism of Action.
Thymosin alpha 1 (Thymalfasin/Zadaxin)
Thymosin alpha 1 is a 28-amino acid peptide originally isolated from the thymus gland.[5] It functions as a potent immunomodulator by enhancing T-cell maturation and function.[6] Its synthetic version is known as thymalfasin.[5] Thymosin alpha 1's mechanism involves stimulating the production of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which promote cell-mediated immunity.[7] It also enhances the activity of Natural Killer (NK) cells and the maturation of dendritic cells (DCs), which are critical for antigen presentation.[6][8] The peptide interacts with Toll-like receptors (TLRs), such as TLR2 and TLR9, on immune cells, triggering downstream signaling pathways that lead to an enhanced immune response against viral, bacterial, and fungal infections, as well as cancer.[9][10]
Figure 2: Thymosin alpha 1 Signaling Pathway.
Interferon-gamma (Imukin)
Interferon-gamma (IFN-γ) is a pleiotropic cytokine that plays a critical role in both innate and adaptive immunity. It is the only member of the type II class of interferons.[11] The signaling pathway for IFN-γ is initiated by its binding to a heterodimeric receptor complex composed of IFNGR1 and IFNGR2 subunits.[12] This binding activates the Janus kinase (JAK) signaling pathway, specifically JAK1 and JAK2, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 1 (STAT1).[13] Activated STAT1 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences known as gamma-activated sites (GAS) in the promoters of IFN-γ-inducible genes, leading to their transcription.[12][13] This signaling cascade results in a wide range of immunomodulatory effects, including the activation of macrophages, enhancement of MHC molecule expression for improved antigen presentation, and the promotion of a Th1-type immune response.[14]
Figure 3: Interferon-gamma Signaling Pathway.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the available quantitative data on the immunomodulatory effects of this compound, Thymosin alpha 1, and Interferon-gamma. It is important to note that publicly available, direct quantitative experimental data for this compound's immunomodulatory effects on cellular proliferation and cytokine production is limited.
Table 1: Effects on T-Cell and Dendritic Cell Populations
| Parameter | This compound (P140) | Thymosin alpha 1 | Interferon-gamma |
| T-Cell Proliferation | Data not publicly available. Acts by depleting hyper-activated autoreactive T-cells.[1] | Increased allogeneic CD3+ T-cell proliferation by a factor of 2 at a 1:200 DC to T-cell ratio.[8] | T-cells lacking IFN-γ showed significantly greater [3H]thymidine incorporation, suggesting IFN-γ can limit T-cell expansion.[15] |
| Dendritic Cell (DC) Maturation | Data not publicly available. | Upregulated CD40, CD80, MHC class I, and MHC class II on immature DCs. MHC class II was upregulated by 38% on mature DCs.[8] | Promotes DC maturation and enhances their antigen-presenting capacity. |
| Antigen Uptake by DCs | Data not publicly available. | Approximately 30% reduction in FITC-dextran uptake by immature DCs.[8][16] | Enhances antigen processing and presentation. |
Table 2: Effects on Cytokine Production
| Cytokine | This compound (P140) | Thymosin alpha 1 | Interferon-gamma |
| IFN-γ | Data not publicly available. | Stimulates production.[7] | In PHA-stimulated PBMCs from atopic patients, production was lower than controls; IFN-γ pretreatment restored production to levels similar to controls.[17] In PHA-induced PBMCs from T2DM patients, IFN-γ concentration was significantly lower than in the control group (7,700.86 ± 3,037.77 vs 10,672.69 ± 5,625.50 pg/mL).[6] |
| IL-2 | Data not publicly available. | Stimulates production.[7][8] | - |
| IL-4 | Data not publicly available. | - | In PHA-stimulated PBMCs from atopic patients, production was higher than controls; IFN-γ pretreatment restored production to levels similar to controls.[17] |
| IL-6 | Data not publicly available. | Enhanced secretion in DCs treated with viral TLR agonists.[18] | - |
| TNF-α | Data not publicly available. | Enhanced secretion in DCs treated with viral TLR agonists.[18] | - |
| IL-10 | Data not publicly available. | - | In PHA-stimulated PBMCs from atopic patients, production was higher than controls; IFN-γ pretreatment restored production to levels similar to controls.[17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
The MLR assay is used to assess the proliferative response of T-cells to allogeneic stimuli, mimicking the initial stages of an immune response.
Figure 4: Workflow for a Mixed Lymphocyte Reaction.
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator and Responder Cell Preparation:
-
One-way MLR: PBMCs from one donor (stimulator cells) are rendered non-proliferative by irradiation or treatment with mitomycin C. PBMCs from the second donor serve as responder cells.
-
Two-way MLR: PBMCs from both donors are used without inactivation, allowing for bidirectional stimulation.
-
-
Co-culture: Responder cells are co-cultured with stimulator cells in a 96-well plate at a specific ratio (e.g., 1:1). The immunomodulatory peptide of interest (e.g., this compound, Thymosin alpha 1) is added at various concentrations. Control wells include co-cultures without the peptide and responder cells alone.
-
Incubation: The plate is incubated for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: [3H]-thymidine is added to the cultures for the final 18-24 hours of incubation. Proliferating cells incorporate the radiolabel into their DNA. The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
CFSE or CellTrace Violet Staining: Responder cells are labeled with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. Proliferation is assessed by flow cytometry.
-
Cytokine Production Analysis using Cytometric Bead Array (CBA)
CBA is a multiplexed immunoassay that uses a flow cytometer to simultaneously measure the concentration of multiple cytokines in a single sample.
Figure 5: Cytometric Bead Array Workflow.
Protocol:
-
Sample Preparation: Cell culture supernatants from in vitro experiments (e.g., MLR or stimulated PBMCs) are collected. A series of cytokine standards are prepared by serial dilution to generate a standard curve.
-
Capture Bead Incubation: A mixture of bead populations, each coated with a capture antibody specific for a different cytokine, is added to the samples and standards. The mixture is incubated to allow the cytokines to bind to their respective capture beads.
-
Detection Antibody Incubation: A phycoerythrin (PE)-conjugated detection antibody mixture is added. This mixture contains antibodies specific for each of the cytokines being measured. The plate is incubated to form a "sandwich" complex (capture bead - cytokine - PE-detection antibody).
-
Washing: The beads are washed to remove unbound detection antibodies.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The instrument identifies the different bead populations based on their distinct fluorescence intensities and quantifies the amount of each cytokine based on the PE fluorescence intensity.
-
Data Analysis: The standard curve is used to convert the fluorescence intensity values of the unknown samples into cytokine concentrations (pg/mL).
Conclusion
This compound, Thymosin alpha 1, and Interferon-gamma represent distinct classes of immunomodulatory peptides with different mechanisms of action and therapeutic applications.
-
This compound offers a novel, targeted approach by inhibiting chaperone-mediated autophagy to specifically address the hyperactivation of autoreactive lymphocytes in autoimmune diseases like SLE. While preclinical and clinical data suggest it is well-tolerated and has the potential to modulate the disease course, detailed quantitative data on its specific effects on T-cell proliferation and cytokine profiles are not widely available in the public domain.
-
Thymosin alpha 1 is a well-characterized immune-enhancing peptide that promotes T-cell and dendritic cell maturation and a Th1-biased cytokine response. It has established clinical use in various infectious diseases and as a vaccine adjuvant.
-
Interferon-gamma is a central cytokine in cell-mediated immunity, potently activating a wide range of immune cells and driving a strong inflammatory and anti-pathogen response.
The choice of an immunomodulatory peptide for therapeutic development or research depends on the specific immunological context and the desired outcome, whether it be the targeted suppression of autoimmunity, the broad enhancement of immune responses to infection or cancer, or the potent activation of specific immune effector functions. Further research into the quantitative immunomodulatory effects of this compound will be crucial for a more complete comparative assessment.
References
- 1. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ImmuPharma announces positive pre-clinical data on its CIDP programme – ImmuPharma PLC [immupharma.co.uk]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Low Interferon-γ and IL-10 Levels on TNF-α and IL-6 Production by PHA-Induced PBMCs in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 10. Thymosin α1 - Wikipedia [en.wikipedia.org]
- 11. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon gamma - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Stimulating the Antitumor Immune Response Using Immunocytokines: A Preclinical and Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferon γ Is Required for Activation-induced Death of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferon-gamma pretreatment of peripheral blood mononuclear cells partially restores defective cytokine production in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual effect of Thymosin α 1 on human monocyte-derived dendritic cell in vitro stimulated with viral and bacterial toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Forigerimod: Comprehensive Guidelines for Safe Handling and Disposal
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Forigerimod is paramount. This document provides essential safety and logistical information, including operational and disposal protocols, to foster a secure laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Protocols
This compound is a synthetic peptide immunomodulator under investigation for autoimmune diseases.[1] While specific hazard information is continually evolving, the available Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to the following handling procedures is critical to minimize exposure and environmental impact.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear suitable protective gloves.
-
Body Protection: Wear a lab coat or other appropriate protective clothing.
Engineering Controls:
-
Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Proper Disposal Procedures
The primary directive for the disposal of this compound is to avoid release to the environment .[2] Due to its toxicity to aquatic life, it must not be disposed of down the drain.[2]
Step-by-Step Disposal Protocol:
-
Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated from general laboratory waste.
-
Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Approved Waste Disposal: The collected waste must be disposed of through an approved waste disposal plant.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and licensed waste disposal contractors.
-
Spill Management: In the event of a spill, collect the spillage and place it in the designated hazardous waste container for disposal.[2]
Quantitative Data Summary
| Hazard Classification | GHS Code | Precautionary Statement | Disposal Directive |
| Harmful if swallowed | H302 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Very toxic to aquatic life with long lasting effects | H410 | P273: Avoid release to the environment. P391: Collect spillage. | P501: Dispose of contents/ container to an approved waste disposal plant. |
Mechanism of Action: Modulation of Autophagy in T-Cells
This compound (also known as P140) is a CD4 T-cell modulator that acts by inhibiting a specific cellular process called chaperone-mediated autophagy (CMA).[2][3] CMA is a selective pathway for the degradation of cytosolic proteins in lysosomes.[4] In autoimmune diseases like systemic lupus erythematosus (SLE), CMA is believed to be dysregulated in T-lymphocytes.[5]
This compound is a phosphorylated 21-amino-acid peptide derived from the U1 small nuclear ribonucleoprotein 70 kDa.[2] It is thought to enter the cell and accumulate in the lysosomes, where it interferes with the key components of the CMA machinery, namely the chaperone protein Hsc70 and the lysosomal receptor LAMP-2A.[3] By inhibiting this pathway, this compound modulates the activation of auto-reactive T-cells, which are key drivers of the autoimmune response.[6][7]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for studying the effects of this compound and its proposed signaling pathway.
Experimental workflow for investigating this compound.
This compound's inhibitory effect on the CMA pathway.
References
- 1. This compound - ImmuPharma - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chaperone-Mediated Autophagy As a Target Of Therapeutic P140 Peptide Used In Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 4. Chaperone-mediated autophagy in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (this compound) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Autoimmunity – ImmuPharma PLC [immupharma.co.uk]
Essential Safety and Operational Guide for Handling Forigerimod
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Forigerimod (also known as IPP-201101 or Lupuzor™). The following step-by-step guidance is designed to ensure the safety of laboratory personnel and the integrity of research involving this novel CD4 T-cell modulator.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in powdered or solution form. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or latex gloves are required. |
| Body Protection | Laboratory Coat | An impervious, long-sleeved lab coat is necessary. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when handling the powdered form, to avoid inhalation. |
Hazard Identification and Immediate First Aid
This compound presents several potential hazards that require immediate and appropriate first aid responses.
| Hazard | Description | First Aid Protocol |
| Oral Toxicity | Harmful if swallowed. | IF SWALLOWED: Immediately call a POISON CENTER or physician. Rinse the mouth thoroughly with water. Do NOT induce vomiting. [1] |
| Skin Contact | May cause skin irritation. | Remove all contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[1] |
| Eye Contact | May cause serious eye irritation. | Locate an eye-wash station and immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring eyelids are held open. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1] |
| Inhalation | May cause respiratory irritation. | Immediately move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Avoid release into the environment. Collect any spillage.[1] |
Experimental Protocols: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound for experimental use. All procedures should be conducted in a sterile environment, such as a laminar flow hood, to prevent contamination.[2]
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile distilled water, PBS, or a buffer at pH 5-6)
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of the chosen sterile solvent to achieve the desired concentration.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes.[3][4] Store these aliquots at -20°C or -80°C for long-term stability.[3][4]
Operational Plans: Spill and Disposal Management
A comprehensive plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:
-
Immediate Evacuation and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert others in the vicinity of the chemical spill.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full personal protective equipment as outlined in Section 1.
-
Containment:
-
For liquid spills: Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
For powder spills: Gently cover the spill with a damp paper towel to avoid generating dust.
-
-
Cleanup:
-
Carefully collect the absorbed material or damp paper towel and place it into a clearly labeled hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
Rinse the area thoroughly with water.
-
-
Decontamination: Decontaminate any reusable cleaning equipment.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to institutional and local regulations.
-
Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent materials, and empty vials should be collected in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Waste disposal should be carried out through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations to prevent environmental contamination.
Mechanism of Action and Experimental Workflow Visualization
This compound is a 21-amino-acid phosphorylated peptide fragment of the U1 small nuclear ribonucleoprotein 70 kDa.[5] Its mechanism of action involves the modulation of CD4+ T-cells and the potent inhibition of autophagy.[5]
Caption: Conceptual diagram of this compound's mechanism of action.
The following diagram illustrates a general experimental workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
